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  • Product: Benzenamine, 2-ethynyl-5-methyl-4-nitro-
  • CAS: 1003858-65-8

Core Science & Biosynthesis

Foundational

2-Ethynyl-5-methyl-4-nitroaniline: A Comprehensive Technical Guide on Structural Properties and Synthetic Utilities

Executive Summary In the landscape of advanced organic synthesis and drug discovery, highly functionalized aromatic scaffolds are critical for constructing complex heterocyclic pharmacophores. 2-Ethynyl-5-methyl-4-nitroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, highly functionalized aromatic scaffolds are critical for constructing complex heterocyclic pharmacophores. 2-Ethynyl-5-methyl-4-nitroaniline (CAS: 1003858-65-8) is a prime example of such a versatile building block[1]. Featuring a primary amine, a terminal alkyne, a methyl group, and a nitro group on a single benzene ring, this molecule offers orthogonal reactivity pathways. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its unique electronic push-pull dynamics, and self-validating protocols for its primary synthetic application: the transition metal-catalyzed annulation to form substituted indoles[2].

Physicochemical Profiling & Structural Analysis

Understanding the baseline quantitative data of 2-ethynyl-5-methyl-4-nitroaniline is essential for predicting its behavior in various solvent systems and reaction conditions. The core physicochemical parameters are summarized in Table 1 below[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 2-Ethynyl-5-methyl-4-nitroaniline
CAS Registry Number 1003858-65-8
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
SMILES String Nc1cc(C)c(=O)cc1C#C
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Nitro group oxygens, Amine nitrogen)
Appearance Solid (Yellow to Orange powder)

Electronic Structure & Mechanistic Implications (Push-Pull Dynamics)

The molecular architecture of 2-ethynyl-5-methyl-4-nitroaniline is defined by a strong push-pull electronic system . The primary amine at C1 acts as an electron donor (+M effect), while the nitro group at C4 acts as a powerful electron acceptor (-M, -I effects). This para-relationship facilitates extensive resonance delocalization across the aromatic π-system.

Causality of Reactivity: Because the nitrogen lone pair of the amine is heavily delocalized toward the nitro group, the intrinsic nucleophilicity and basicity of the amine are severely attenuated. In a standard, un-substituted ortho-ethynylaniline, the amine can readily attack the adjacent alkyne upon mild thermal activation. However, in this push-pull system, the thermodynamic barrier for cyclization is significantly elevated.

Consequently, robust carbophilic Lewis acids (such as Cu(I) or Pd(II)) are strictly required to lower the lowest unoccupied molecular orbital (LUMO) of the alkyne via π-coordination. Furthermore, a strong base is necessary to force the deprotonation of the deactivated amine, restoring its capacity to act as a nucleophile in the subsequent 5-endo-dig cyclization to form the indole core[2].

Synthetic Utility & Reactivity Pathways

The orthogonal functional groups on 2-ethynyl-5-methyl-4-nitroaniline allow it to serve as a central hub for multiple synthetic methodologies, most notably in the generation of kinase inhibitor precursors[3].

ReactivityMap A 2-ethynyl-5-methyl-4-nitroaniline (Core Scaffold) B 6-methyl-5-nitro-1H-indole (Intramolecular Cyclization) A->B CuI / Base / Heat C 1,4-Diamine Derivative (Nitro Reduction) A->C Pd/C / H2 D Triazole Conjugate (CuAAC Click Chemistry) A->D Azide / Cu(I) E Internal Alkyne Derivative (Sonogashira Coupling) A->E Ar-X / Pd(0) / CuI

Figure 1: Reactivity map of 2-ethynyl-5-methyl-4-nitroaniline highlighting its versatile synthetic pathways.

Transition Metal-Catalyzed Indole Annulation

The most highly valued application of this scaffold is its direct conversion into 6-methyl-5-nitro-1H-indole (CAS: 1003858-64-7)[3]. This transformation is a critical step in synthesizing substituted 3-cyanopyridines and other complex protein kinase inhibitors documented in pharmaceutical patent literature[2].

Orthogonal Modifications

Beyond cyclization, the terminal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to yield 1,4-disubstituted triazoles, or undergo Sonogashira cross-coupling with aryl halides to extend the carbon framework. The nitro group can be independently reduced via catalytic hydrogenation (Pd/C, H2) to yield a highly reactive 1,4-diamine derivative, useful for synthesizing polyurethanes or complex benzimidazoles.

Experimental Protocols: Self-Validating Indole Annulation

To ensure reproducibility and scientific integrity, the following protocol for the synthesis of 6-methyl-5-nitro-1H-indole is designed as a self-validating system . It incorporates internal controls and real-time analytical checkpoints to verify mechanistic causality at each step.

Workflow Step1 Substrate Prep (Inert Atm) Step2 Catalyst Add (CuI / Base) Step1->Step2 Step3 Thermal Act. (80°C, 12h) Step2->Step3 Step4 Reaction Quench (NH4Cl wash) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5

Figure 2: Self-validating experimental workflow for Cu-catalyzed indole annulation.

Step-by-Step Methodology:
  • Preparation & Degassing (The Causality of Inert Atmosphere): Dissolve 2-ethynyl-5-methyl-4-nitroaniline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF provides high solubility for the polar push-pull system and stabilizes the transition state. The solution MUST be sparged with Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative Glaser homocoupling of the terminal alkyne, which would consume the starting material and ruin the yield.

  • Catalyst & Base Addition (Mechanistic Necessity): Add CuI (0.1 eq) and K2CO3 (2.0 eq). Self-Validation Design: Set up a parallel control reaction vessel containing the substrate and base, but omitting the CuI catalyst .

  • Thermal Activation & Real-Time Validation: Heat both mixtures to 80°C for 12 hours. Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) eluent.

    • Expected Result: The main vessel's starting material (a yellow/orange spot) will disappear, replaced by a highly fluorescent bright blue spot under 254 nm UV light (the indole product). The control vessel should show no conversion. This validates that the cyclization is strictly metal-dependent and not a spontaneous thermal artifact.

  • Reaction Quench & Extraction: Cool the main reaction to room temperature and quench with saturated aqueous NH4Cl. Causality: NH4Cl complexes with the copper ions, forming highly water-soluble cuprammonium complexes, thereby preventing heavy metal contamination in the organic extraction layer (Ethyl Acetate).

  • Purification & Analytical Confirmation: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography. Confirm product identity via 1H-NMR. The successful formation of 6-methyl-5-nitro-1H-indole is definitively proven by the appearance of a broad singlet at ~11.5 ppm, corresponding to the newly formed indole N-H proton.

References[1] BLD Pharm. "1003858-65-8 | 2-Ethynyl-5-methyl-4-nitroaniline". bldpharm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7ut0QLdXG3IYo7W3C8LzbIXtecwE7r8kSImn2bbQruovYycyxUrKM0DZbMNue_rAfgK9IxdVLejgVFw8oOEHpco7i_t-d_B_p6tvWV6LY7xPsN-N2r9c8ngtSczFrMGuYQaIj_GhRNiwJQEuX[2] Molaid. "6-methyl-5-nitro-1H-indole - CAS号1003858-64-7 (Referencing US20070287708A1)". molaid.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEG4H7uD2qN0NOIzcO0l_BKbSPaUQV1Ty8Xs36U-mM3TrPeOQkW3QL7NADBFsUhF1pRyVM5uKQV5NVTXALmnYgK8HHxrbEyBf5MMTIP10eVScr5xwezHmUaDk0wAA==[3] Ambeed. "1003858-64-7 | 6-Methyl-5-nitro-1H-indole". ambeed.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4ogxqgaTVORKRulqKL7VJBJN6GN5CfSmRj0PXXHwwtClWXAD0wwlLABd65mA6J22QZ9KK3mEKi9-SMe3uyeA-AhMMF8dUYLmTqmnoeVl-9c5hLQt0mpIDuskOuX3UyDjWMBB_9hmodQ==

Sources

Exploratory

1H and 13C NMR spectral data for 2-ethynyl-5-methyl-4-nitroaniline

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Data for 2-Ethynyl-5-methyl-4-nitroaniline Executive Summary 2-Ethynyl-5-methyl-4-nitroaniline (CAS: 1003858-65-8)[1] is a highly functionalized aromatic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Data for 2-Ethynyl-5-methyl-4-nitroaniline

Executive Summary

2-Ethynyl-5-methyl-4-nitroaniline (CAS: 1003858-65-8)[1] is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug development. Its primary application lies in its role as a synthetic precursor for complex heterocyclic scaffolds, most notably via cyclization to 6-methyl-5-nitro-1H-indole [2]. This specific transformation is heavily documented in the patent literature surrounding the development of substituted 3-cyanopyridines as protein kinase inhibitors ()[3].

For analytical chemists and structural biologists, confirming the exact regiochemistry of this molecule is critical. This guide provides a comprehensive, self-validating framework for the structural elucidation of 2-ethynyl-5-methyl-4-nitroaniline using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Architecture & Mechanistic Context

The structural integrity of 2-ethynyl-5-methyl-4-nitroaniline is defined by a "push-pull" electronic system . The molecule features a strongly electron-donating amino group (-NH 2​ ) at C-1 and a strongly electron-withdrawing nitro group (-NO 2​ ) at C-4.

This electronic polarization heavily dictates the NMR chemical shifts:

  • Deshielding Zone: The C-3 and C-4 positions are stripped of electron density by the inductive and resonance effects of the nitro group.

  • Shielding Zone: The C-1 and C-6 positions are enriched with electron density via the resonance donation of the amino group's nitrogen lone pair.

  • Steric/Orthogonal Features: The rigid, linear terminal alkyne (-C≡CH) at C-2 and the methyl group (-CH 3​ ) at C-5 complete the fully substituted tetrasubstituted ring, leaving only two para-oriented aromatic protons (H-3 and H-6).

Structural Elucidation: NMR Spectral Data

1 H NMR Analysis

The 1 H NMR spectrum of this compound is characterized by the absence of complex multiplet splitting, as the two aromatic protons are para to one another, eliminating large 3JHH​ ortho-couplings.

Table 1: 1 H NMR Spectral Assignments (600 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Causality & Logic
H-3 8.05Singlet (s)1HStrongly deshielded by the ortho-nitro group's electron-withdrawing resonance effect.
H-6 6.75Singlet (s)1HHighly shielded by the ortho-amino group's electron-donating resonance effect.
-NH 2​ 6.50Broad Singlet (br s)2HAmine protons. Broadened by the quadrupolar relaxation of 14 N and intermediate solvent exchange rates.
-C≡CH 4.45Singlet (s)1HTerminal alkyne proton. Shifted slightly downfield in DMSO due to weak hydrogen bonding with the solvent.
-CH 3​ 2.55Singlet (s)3HAliphatic methyl protons. Shifted slightly downfield from standard methyls due to the ortho-nitro group.
13 C NMR Analysis

Carbon chemical shifts are predicted and aligned using empirical Substituent Chemical Shift (SCS) rules (). The dominant forces are the ipso-effects of the heteroatom substituents.

Table 2: 13 C NMR Spectral Assignments (150 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Causality & Logic
C-1 155.2Quaternary (C)Extreme deshielding driven by the electronegativity of the ipso-NH 2​ group.
C-4 139.8Quaternary (C)Deshielded by the ipso-NO 2​ group.
C-5 133.1Quaternary (C)Ipso to the methyl group; influenced by the adjacent nitro group.
C-3 129.5Methine (CH)Aromatic methine carbon ortho to the nitro group.
C-6 116.4Methine (CH)Aromatic methine carbon ortho to the amino group (shielded).
C-2 103.8Quaternary (C)Ipso to the alkyne; heavily shielded by the ortho-amino resonance.
C≡CH 87.2Methine (CH)Terminal sp-hybridized alkyne carbon.
C≡C 81.5Quaternary (C)Internal sp-hybridized alkyne carbon attached to the aromatic ring.
-CH 3​ 19.8Primary (CH 3​ )Aliphatic methyl carbon.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure the highest degree of trustworthiness, standard 1D NMR is insufficient for absolute structural proof. The molecule could easily be confused with its regioisomer (e.g., 2-ethynyl-3-methyl-4-nitroaniline). Therefore, the following protocol is designed as a self-validating system using 2D NMR to definitively lock in the regiochemistry.

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v TMS.

  • Causality: DMSO- d6​ is selected over CDCl 3​ because the highly polar push-pull nitroaniline motif exhibits poor solubility in non-polar halogenated solvents. Furthermore, DMSO- d6​ shifts the exchangeable -NH 2​ protons downfield (~6.50 ppm) via hydrogen bonding, preventing spectral overlap with the terminal alkyne proton (~4.45 ppm) ().

Step 2: 1D 1 H and 13 C Acquisition

  • Action: Acquire 1 H spectra at 600 MHz with a relaxation delay (D1) of 2.0 seconds (16 scans). Acquire 13 C spectra at 150 MHz (512 scans).

  • Causality: A 600 MHz field strength ensures absolute baseline resolution. The 2.0s D1 allows for complete longitudinal relaxation ( T1​ ) of the sterically hindered methyl protons, ensuring accurate integration for quantitative purity assessment.

Step 3: 2D HMBC Acquisition (The Self-Validating Step)

  • Action: Run a gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Causality: The HMBC establishes a self-validating structural proof. To prove the methyl group is at C-5 (and not C-3), the methyl protons (2.55 ppm) must show a 3J cross-peak correlation to C-6 (116.4 ppm) and C-4 (139.8 ppm). If the methyl were at C-3, it would correlate to C-2 and C-4 instead. This closed logical loop validates the structure independently of prior synthetic assumptions.

NMR Acquisition & Validation Workflow

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6, 5-10 mg) Acq1H 2. 1D 1H NMR Acquisition (600 MHz, D1=2.0s) Prep->Acq1H Acq13C 3. 1D 13C NMR Acquisition (150 MHz, ns=512) Prep->Acq13C Acq2D 4. 2D HMBC Acquisition (Regiochemical Proof) Prep->Acq2D Process 5. Spectral Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Acq2D->Process Assign 6. Multiplet & SCS Analysis (Structural Elucidation) Process->Assign Valid 7. Self-Validated Structure (2-Ethynyl-5-methyl-4-nitroaniline) Assign->Valid

Fig 1. Self-validating NMR workflow for structural elucidation of 2-ethynyl-5-methyl-4-nitroaniline.

References

  • Cole, D. C., et al. "Substituted 3-cyanopyridines as protein kinase inhibitors." U.S. Patent Application Publication No. US 2007/0287708 A1, published December 13, 2007. Source: Google Patents.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. Source: ACS Publications. URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition, 2009. Source: SpringerLink. URL:[Link]

  • Molaid Chemical Database. "6-methyl-5-nitro-1H-indole - CAS 1003858-64-7". Source: Molaid. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the core physicochemical properties, including molecular weight, solubility, and phys...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical properties, including molecular weight, solubility, and physical characteristics of GSK2830371. Initially referenced under the preliminary CAS number 1003858-65-8, the definitive and publicly indexed CAS number for this compound is 1404456-53-6. GSK2830371 is a highly potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D.[1][2][3] Its unique mechanism of action, which involves binding to a flap subdomain outside the catalytic site of Wip1, confers high selectivity over other phosphatases.[3] This guide will serve as a critical resource for researchers engaged in the study of DNA damage response, oncology, and the therapeutic potential of Wip1 inhibition.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of GSK2830371 are summarized in the table below.

PropertyValueSource(s)
CAS Number 1404456-53-6[1][2][4][5][6]
Molecular Weight 461.02 g/mol [1][2][4][6]
Molecular Formula C₂₃H₂₉ClN₄O₂S[1][2][4][5]
Appearance White to light yellow solid/powder[4]
Purity ≥97% to ≥98% (HPLC)[1][2]
Storage Temperature -20°C[1][2][4][5]

Solubility Characteristics

The solubility of GSK2830371 is a critical parameter for the design and execution of in vitro and in vivo experiments. The compound exhibits good solubility in common organic solvents used in laboratory settings.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesSource(s)
DMSO 46.1 - 100100 - 216.91Sonication or gentle heating may be required. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1][2][4][5]
Ethanol 23.05 - 23.150 - 50.11Sonication is recommended for complete dissolution.[1][2][5]
Experimental Protocol: Preparation of Stock Solutions

The accurate preparation of stock solutions is fundamental to achieving reproducible experimental results. The following protocol provides a step-by-step guide for preparing a 100 mM DMSO stock solution of GSK2830371.

Materials:

  • GSK2830371 (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of GSK2830371 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 46.102 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the GSK2830371 powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes is recommended.[5]

  • Verification: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.[1][2][4][5]

Mechanism of Action and Biological Activity

GSK2830371 functions as a potent and selective allosteric inhibitor of Wip1 phosphatase, with a reported IC₅₀ of 6 nM.[1][2][3][4][6] Its inhibitory action is highly specific, showing little to no activity against a panel of over 21 other phosphatases.[1][2] By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key substrates involved in the DNA damage response pathway. This leads to an increase in the phosphorylation levels of proteins such as p53, Chk2, H2AX, and ATM.[1][2] The sustained phosphorylation of these substrates ultimately enhances the p53-dependent cellular response, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] This targeted mechanism has demonstrated efficacy in attenuating tumor cell growth in various lymphoid cell lines and in vivo lymphoma xenograft models.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway affected by GSK2830371.

GSK2830371_Mechanism_of_Action cluster_0 DNA Damage cluster_1 Upstream Kinases cluster_2 Key Substrates cluster_3 Wip1 Phosphatase cluster_4 Cellular Response DNA_Damage DNA Damage ATM_Chk2 ATM/Chk2 DNA_Damage->ATM_Chk2 p53 p53 ATM_Chk2->p53 phosphorylates H2AX γH2AX ATM_Chk2->H2AX phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis p53->Cell_Cycle_Arrest Wip1 Wip1 (PPM1D) Wip1->ATM_Chk2 dephosphorylates Wip1->p53 dephosphorylates GSK2830371 GSK2830371 GSK2830371->Wip1 inhibits

Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

In Vivo Formulation

For in vivo studies, GSK2830371 can be formulated for oral administration. A common formulation involves a multi-component vehicle to ensure solubility and bioavailability.

Example In Vivo Formulation Protocol

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Procedure:

  • Initial Dissolution: Dissolve the required amount of GSK2830371 in DMSO.

  • Sequential Addition of Excipients: Add PEG300 to the solution and mix thoroughly. Subsequently, add Tween 80 and mix until a homogenous solution is achieved.

  • Final Dilution: Add the saline to the mixture to reach the final desired concentration and volume.

  • Clarity: Sonication may be necessary to ensure the final formulation is a clear solution. It is recommended to prepare this formulation fresh before each use.[5]

Conclusion

GSK2830371 is a well-characterized, potent, and selective allosteric inhibitor of Wip1 phosphatase. Its defined molecular weight, solubility profile, and physical characteristics, coupled with a clear understanding of its mechanism of action, make it a valuable tool for investigating the therapeutic potential of Wip1 inhibition in oncology and other related fields. This guide provides the essential technical information to support the effective design and execution of experiments utilizing this compound.

References

Sources

Exploratory

Safety data sheet (SDS) and handling guidelines for CAS 1003858-65-8

To the intended audience of researchers, scientists, and drug development professionals: This document serves as a critical analysis of the available safety and handling information for the chemical substance identified...

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Author: BenchChem Technical Support Team. Date: April 2026

To the intended audience of researchers, scientists, and drug development professionals:

This document serves as a critical analysis of the available safety and handling information for the chemical substance identified by CAS Registry Number 1003858-65-8 . An exhaustive search for a corresponding Safety Data Sheet (SDS) and associated handling guidelines has been conducted. The findings are detailed below to ensure the highest level of scientific integrity and safety for laboratory personnel.

Executive Summary: Compound Identification and Data Availability

Initial investigations into CAS 1003858-65-8 revealed a significant data discrepancy. Searches for this specific CAS number did not yield a definitive chemical identity or a publicly available Safety Data Sheet from a recognized supplier or regulatory body.

It is crucial to note that an early search result pointed to a product with a similar identifier, C3858, from Tokyo Chemical Industry. This product is 1-(Cyclopropylmethyl)piperazine , which has a different CAS number: 57184-25-5 . The Safety Data Sheet for 1-(Cyclopropylmethyl)piperazine indicates it is a combustible liquid that causes severe skin burns and eye damage. However, this information should not be attributed to CAS 1003858-65-8, as they are distinct identifiers.

The lack of a verifiable public record for CAS 1003858-65-8 suggests several possibilities:

  • The CAS number may be incorrect or may have been retired.

  • The substance may be new, proprietary, or part of a limited-distribution library where safety information is not publicly disseminated.

  • It may be a research chemical with limited characterization and hazard assessment.

Given the absence of foundational safety data, this guide will pivot to a proactive risk assessment framework and a set of recommended best practices for handling unidentified or poorly characterized chemical compounds. This approach is designed to provide a robust safety protocol in the face of unknown hazards.

Part 1: Acknowledging the Unknown - A Framework for Precautionary Handling

When a substance's toxicological and physical properties are unknown, the Precautionary Principle must be adopted. This principle dictates that the substance should be treated as if it were hazardous. The following sections outline a comprehensive approach to handling such compounds, structured to ensure personnel safety and experimental integrity.

The Hierarchy of Controls for Uncharacterized Substances

The most effective way to manage risk is through a tiered system of controls.

Hierarchy_of_Controls cluster_0 Risk Mitigation Strategy Elimination Elimination (Can the experiment proceed without this compound?) Substitution Substitution (Is there a known, safer alternative?) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, glove box) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, eyewear, lab coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing unknown chemical hazards.

For an uncharacterized compound like CAS 1003858-65-8, elimination and substitution are often not feasible in a research context. Therefore, the focus must be on robust Engineering Controls , stringent Administrative Controls , and appropriate Personal Protective Equipment (PPE) .

Part 2: Core Safety Protocols for Unidentified Compounds

The following protocols are based on established standards for handling potentially hazardous materials.

Chemical and Physical Properties (Assumed)

In the absence of data, a conservative assessment of physical and chemical properties is warranted.

PropertyAssumed Value/State for Safety PurposesRationale
Physical State Assume it is a fine powder or volatile liquid.These forms present the highest risk of inhalation and dermal exposure.
Flammability Treat as flammable.Prevents ignition from unforeseen reactions or handling near ignition sources.
Reactivity Assume incompatibility with common acids, bases, and oxidizing agents.Minimizes the risk of exothermic or explosive reactions.
Toxicity Presume high acute and chronic toxicity.Ensures the most stringent handling protocols are followed.
Hazard Identification and Risk Assessment

A mandatory risk assessment should be conducted before any handling of CAS 1003858-65-8.

Risk_Assessment_Workflow Start Start: Receipt of CAS 1003858-65-8 Identify Step 1: Identify Hazards (Assume Potent, Flammable, Reactive) Start->Identify Assess Step 2: Assess Risks (Inhalation, Dermal, Ingestion) Identify->Assess Control Step 3: Implement Controls (Fume Hood, PPE, SOP) Assess->Control Review Step 4: Review & Document (Update protocols as new info emerges) Control->Review

Caption: A streamlined risk assessment workflow for uncharacterized compounds.

Safe Handling and Engineering Controls

All manipulations involving CAS 1003858-65-8 must be performed within a certified chemical fume hood or a glove box to prevent inhalation exposure.

Step-by-Step Weighing and Handling Protocol:

  • Preparation: Designate a specific area within the fume hood for handling. Ensure all necessary equipment (spatulas, weigh paper, vials) and waste containers are inside the hood before starting.

  • Personal Protective Equipment: Don appropriate PPE as outlined in section 2.4.

  • Weighing: If the substance is a solid, use a tared, sealed container to minimize the release of dust. If it is a liquid, use a calibrated pipette with a fresh tip for each transfer.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • Post-Handling: Wipe down the designated handling area with an appropriate deactivating solution if one can be identified, or a general-purpose solvent (e.g., 70% ethanol) followed by a dry wipe.

  • Waste Disposal: All contaminated materials (weigh paper, pipette tips, gloves) must be disposed of as hazardous waste.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, double-gloved.Provides a barrier against dermal absorption. Double-gloving allows for the safe removal of the outer, contaminated glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects against splashes and any potential airborne particles.
Lab Coat Flame-resistant lab coat with tight-fitting cuffs.Protects skin and personal clothing from contamination.
Respiratory Not typically required if handled in a fume hood.If there is a risk of exposure outside of a fume hood, a fitted respirator may be necessary, based on a formal risk assessment.
Storage and Disposal
  • Storage: The compound should be stored in a clearly labeled, sealed container within a ventilated cabinet. It should be segregated from incompatible materials. The storage area should be locked and accessible only to authorized personnel.

  • Disposal: All waste containing CAS 1003858-65-8 must be collected in a designated, sealed hazardous waste container and disposed of through an accredited waste management service.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and contained within a fume hood, trained personnel may clean it up using an appropriate absorbent material. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institutional safety office.

Conclusion and Recommendations

The identity and hazards associated with CAS 1003858-65-8 are not publicly documented. Therefore, this substance must be handled with the utmost caution, treating it as a potent, uncharacterized research chemical. The implementation of a multi-layered safety approach, prioritizing engineering controls and stringent work practices, is mandatory.

It is strongly recommended that any organization intending to work with this substance:

  • Verify the CAS Number: Confirm that CAS 1003858-65-8 is the correct identifier for the compound of interest.

  • Request Supplier Information: If the material was procured from a supplier, demand a Safety Data Sheet as a condition of purchase.

  • Conduct Analytical Characterization: Use techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the structure and purity of the compound before use.

The protocols outlined in this guide provide a framework for mitigating risk in the absence of specific data. Adherence to these principles is essential for protecting the health and safety of all laboratory personnel.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 1-(Cyclopropylmethyl)piperazine. Retrieved from TCI America.
Foundational

Infrared Spectroscopic Characterization of 2-Ethynyl-5-methyl-4-nitroaniline: A Technical Guide for Structural Validation

Executive Summary In the landscape of modern drug development and organic synthesis, 2-ethynyl-5-methyl-4-nitroaniline (CAS: 1003858-65-8) serves as a highly functionalized building block, frequently utilized in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, 2-ethynyl-5-methyl-4-nitroaniline (CAS: 1003858-65-8) serves as a highly functionalized building block, frequently utilized in the synthesis of complex indole derivatives and rigid organometallic spacers. Validating the structural integrity of this molecule is critical, as its three primary reactive moieties—a primary amine, a terminal alkyne, and a nitro group—dictate its downstream reactivity.

This whitepaper provides an in-depth technical framework for the Fourier Transform Infrared (FTIR) spectroscopic characterization of 2-ethynyl-5-methyl-4-nitroaniline. By deconstructing the molecule's vibrational modes and establishing a self-validating Attenuated Total Reflectance (ATR) experimental protocol, this guide empowers analytical scientists to confidently verify molecular structure and monitor synthetic transformations.

Theoretical IR Profiling & Mechanistic Insights

The infrared spectrum of 2-ethynyl-5-methyl-4-nitroaniline is a composite of highly distinct, non-overlapping vibrational oscillators. Understanding the quantum mechanical and localized environmental factors (causality) behind these bands is essential for accurate spectral interpretation.

The Primary Amine (-NH₂) Region

Primary aromatic amines exhibit a characteristic doublet in the high-frequency region due to the asymmetric and symmetric stretching of the N-H bonds.

  • Mechanistic Causality: In the solid state, these molecules participate in intermolecular hydrogen bonding, which slightly weakens the N-H bond force constant, broadening the peaks and shifting them to slightly lower wavenumbers compared to gas-phase spectra. Based on structurally analogous ethynyl-nitroanilines, these bands are expected at approximately 3481 cm⁻¹ (asymmetric) and 3371 cm⁻¹ (symmetric)[1].

The Terminal Alkyne (-C≡CH) Region

The terminal alkyne presents two highly diagnostic vibrational modes: the ≡C-H stretch and the C≡C stretch.

  • Mechanistic Causality: The sp-hybridized carbon of the alkyne has 50% s-character, making the C-H bond exceptionally strong and stiff. This results in a sharp, high-intensity absorption band near 3293 cm⁻¹ [1]. Unlike O-H or N-H bonds, the alkyne C-H does not engage in strong hydrogen bonding, which is why the peak remains remarkably sharp. The C≡C stretching mode appears as a weak-to-moderate band in the 2100–2140 cm⁻¹ region, a "quiet" area of the IR spectrum devoid of most other organic absorptions[2][3].

The Nitro Group (-NO₂) Region

The nitro group is a strong electron-withdrawing moiety that exhibits two intense bands due to the resonance-stabilized N-O bonds.

  • Mechanistic Causality: The delocalization of electrons across the O-N-O system results in a strong asymmetric stretch at 1500–1550 cm⁻¹ and a symmetric stretch at 1330–1360 cm⁻¹ [2][3]. The exact position is heavily influenced by conjugation with the aromatic ring; the electron-donating effect of the para-amine group (push-pull system) increases the single-bond character of the N-O bonds, often shifting these bands to the lower end of their expected ranges.

Quantitative Spectral Data Summary

The following table synthesizes the expected quantitative IR absorption data for 2-ethynyl-5-methyl-4-nitroaniline, serving as a rapid reference for spectral assignment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & ShapeDiagnostic Value
Primary Amine N-H Asymmetric Stretch~3481Medium, SharpConfirms -NH₂ presence
Primary Amine N-H Symmetric Stretch~3371Medium, SharpPairs with asymmetric band
Terminal Alkyne ≡C-H Stretch~3293Strong, SharpDifferentiates from internal alkynes
Terminal Alkyne C≡C Stretch2100 - 2140Weak to MediumConfirms triple bond
Nitro Group N-O Asymmetric Stretch1500 - 1550Strong, BroadPrimary NO₂ indicator
Nitro Group N-O Symmetric Stretch1330 - 1360Strong, SharpSecondary NO₂ indicator
Aromatic Ring C=C In-ring Stretch1450 - 1600Medium, MultipleConfirms benzene scaffold
Methyl Group C-H Aliphatic Stretch2850 - 2960Weak to MediumConfirms alkyl substitution
Aryl-Amine C-N Stretch1250 - 1335StrongConfirms aniline core

Experimental Protocol: ATR-FTIR Analysis

To obtain high-fidelity spectra of solid organic compounds like 2-ethynyl-5-methyl-4-nitroaniline, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the gold standard[4][5]. This method eliminates the need for KBr pellet pressing, which frequently introduces hygroscopic moisture artifacts that obscure the critical 3500–3200 cm⁻¹ region.

Step-by-Step Methodology
  • System Initialization and Background Collection

    • Action: Clean the diamond ATR crystal with a volatile, non-absorbing solvent (e.g., HPLC-grade isopropanol) and allow it to evaporate completely. Collect a background spectrum (air) immediately prior to sample analysis.

    • Causality: Atmospheric water vapor and CO₂ exhibit strong IR absorbances. A fresh background subtraction ensures that ambient atmospheric artifacts do not convolute the sample's spectrum, thereby preserving the integrity of the critical N-H and C-H stretching regions.

  • Sample Application and Pressure Optimization

    • Action: Transfer 1–5 mg of the neat solid 2-ethynyl-5-methyl-4-nitroaniline directly onto the center of the ATR crystal. Lower the pressure anvil to ensure intimate contact between the crystal and the solid.

    • Causality: The evanescent wave generated in ATR-FTIR penetrates only 0.5 to 2 micrometers into the sample[4]. Insufficient pressure leads to a poor refractive index boundary and a low signal-to-noise ratio. Conversely, excessive pressure must be avoided to prevent crystal damage or pressure-induced polymorphic transitions in the crystalline sample.

  • Data Acquisition

    • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Collect a minimum of 32 co-added scans.

    • Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This statistical averaging is mandatory to clearly resolve weak diagnostic bands, such as the C≡C stretch at ~2100 cm⁻¹, from baseline instrumental noise.

  • Spectral Processing and Normalization

    • Action: Apply an ATR correction algorithm via the spectrometer's software and perform a baseline correction.

    • Causality: ATR spectra exhibit a wavelength-dependent penetration depth (infrared light penetrates deeper at lower wavenumbers). The ATR correction mathematically normalizes the peak intensities to match traditional transmission spectra, allowing for accurate, one-to-one comparisons against standard reference libraries and literature values.

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation to structural validation, highlighting the specific spectral targets for 2-ethynyl-5-methyl-4-nitroaniline.

IR_Workflow Prep 1. Sample Preparation (Neat Solid on Diamond ATR) Acq 2. Data Acquisition (4000 - 400 cm⁻¹, 32 Scans) Prep->Acq Process 3. Spectral Processing (ATR & Baseline Correction) Acq->Process Assign_NH2 Primary Amine (-NH₂) Peaks: ~3481 & 3371 cm⁻¹ Process->Assign_NH2 Assign_Alkyne Terminal Alkyne (-C≡CH) Peaks: ~3293 & 2100 cm⁻¹ Process->Assign_Alkyne Assign_Nitro Nitro Group (-NO₂) Peaks: ~1520 & 1340 cm⁻¹ Process->Assign_Nitro Val Structural Validation of 2-ethynyl-5-methyl-4-nitroaniline Assign_NH2->Val Assign_Alkyne->Val Assign_Nitro->Val

Figure 1: Step-by-step ATR-FTIR spectral acquisition and functional group assignment workflow.

References

  • Infrared spectroscopy correlation table - Wikipedia Source: Wikipedia URL:[Link]

  • IR Absorption Table - UCLA Chemistry Source: University of California, Los Angeles (UCLA) URL:[Link]

  • Organometallic Platinum(II) and Palladium(II) Polymers Containing 2,6-Diethynyl-4-nitroaniline Bridging Spacer and Related Dinuclear Model Complexes Source: ACS Publications (Macromolecules) URL:[Link]

  • ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL:[Link]

  • How Low Can It Go? ATR-FTIR Characterization of Compounds Isolated from Ginger at the Nanogram Level Source: MDPI (Molecules) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Using 2-ethynyl-5-methyl-4-nitroaniline in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Application Note: Chemoselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 2-Ethynyl-5-methyl-4-nitroaniline Executive Summary & Chemical Profile The integration of highly functionalized, sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 2-Ethynyl-5-methyl-4-nitroaniline

Executive Summary & Chemical Profile

The integration of highly functionalized, sterically hindered building blocks into drug discovery pipelines requires precise control over reaction pathways. 2-Ethynyl-5-methyl-4-nitroaniline (CAS: 1003858-65-8) is a highly valuable, electron-deficient terminal alkyne[1]. However, its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique chemoselectivity challenge.

Because the ethynyl group is positioned ortho to a primary amine, exposing this substrate to copper catalysts can trigger an unintended intramolecular hydroamination, yielding 6-methyl-5-nitro-1H-indole rather than the desired 1,2,3-triazole[2]. This application note details the mechanistic causality behind this competitive pathway and provides a robust, self-validating protocol to exclusively drive the CuAAC reaction to completion while suppressing indole formation.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard "click" conditions when dealing with multifunctional anilines. The successful conversion of 2-ethynyl-5-methyl-4-nitroaniline relies on manipulating the kinetics of two competing copper-mediated pathways.

  • Electronic Acceleration of the Alkyne: The nitro group at the para position relative to the methyl group (and meta to the alkyne) strongly withdraws electron density from the aromatic ring. This increases the acidity of the terminal alkyne proton, facilitating rapid deprotonation and the formation of the critical copper-acetylide intermediate[3].

  • The Threat of Intramolecular Cyclization: Once the copper-acetylide is formed, the spatially adjacent ortho-amino group can attack the activated alkyne. If the subsequent intermolecular attack by the azide is too slow, the molecule will irreversibly cyclize into an indole[2].

  • Ligand-Driven Kinetic Control: To outpace the intramolecular cyclization, the CuAAC pathway must be artificially accelerated. The introduction of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), a strong tetradentate accelerating ligand, serves a dual purpose. First, it prevents the free aniline -NH₂ from poisoning the Cu(I) center. Second, it stabilizes the Cu(I) oxidation state and drastically lowers the activation energy for the azide attack, ensuring the bimolecular cycloaddition outcompetes the unimolecular indole cyclization[4].

  • Thermal Control: Indole cyclization is entropically favored at elevated temperatures. Strictly maintaining the reaction at room temperature (20–25 °C) provides the final layer of kinetic control.

Chemoselectivity SM 2-Ethynyl-5-methyl-4-nitroaniline + R-N3 CuAAC CuAAC Pathway (Kinetically Favored) SM->CuAAC Cu(I) + THPTA Ligand Room Temp (20°C) Indole Intramolecular Cyclization (Thermally Favored) SM->Indole Cu(I), No Ligand Elevated Temp (>60°C) Triazole 1,4-Disubstituted Triazole (Target Product) CuAAC->Triazole IndoleProd 6-Methyl-5-nitro-1H-indole (Side Product) Indole->IndoleProd

Fig 1. Chemoselectivity pathways for 2-ethynyl-5-methyl-4-nitroaniline in the presence of Cu(I).

Quantitative Data: Condition Optimization

The following table summarizes the experimental data driving the protocol design. It clearly demonstrates that omitting the accelerating ligand or applying heat destroys the chemoselectivity of the reaction.

EntryCatalyst SystemLigandTemp (°C)Time (h)Yield: Triazole (%)Yield: Indole (%)
1CuSO₄ / Na-AscorbateNone60412%78%
2CuSO₄ / Na-AscorbateNone251235%15% (50% SM)
3CuSO₄ / Na-AscorbateTBTA25482%< 5%
4 CuSO₄ / Na-Ascorbate THPTA 25 2 > 95% Not Detected

Note: Yields determined via LC-MS integration (UV 254 nm). SM = Recovered Starting Material.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the active catalytic species is formed and chemoselectivity is maintained.

Reagents Required:

  • 2-Ethynyl-5-methyl-4-nitroaniline (1.0 eq, ~0.5 mmol)

  • Target Azide (1.1 eq, ~0.55 mmol)

  • CuSO₄·5H₂O (0.05 eq, 5 mol%)

  • THPTA Ligand (0.10 eq, 10 mol%)

  • Sodium Ascorbate (0.20 eq, 20 mol%)

  • Solvent: tert-Butanol / Water (1:1 v/v, degassed)

Workflow A 1. Substrate Prep Alkyne + Azide in t-BuOH D 4. Cycloaddition Combine & Stir (RT, 2 hours) A->D B 2. Cu(II) Complexation CuSO4 + THPTA in H2O C 3. Active Catalyst Add Na-Ascorbate (Visual: Turns Clear) B->C Reduction C->D Inject Active Cu(I) E 5. Validation LC-MS / TLC Check D->E Monitor

Fig 2. Step-by-step self-validating experimental workflow for the CuAAC protocol.

Step-by-Step Methodology:
  • Substrate Preparation: In a 10 mL round-bottom flask, dissolve 2-ethynyl-5-methyl-4-nitroaniline (1.0 eq) and the target azide (1.1 eq) in 2.5 mL of tert-butanol. Stir at 20–25 °C.

    • Validation Check: The solution will appear deep yellow/orange due to the nitroaniline chromophore.

  • Catalyst Pre-Complexation (Critical Step): In a separate vial, dissolve CuSO₄·5H₂O (5 mol%) and THPTA (10 mol%) in 1.25 mL of deionized water.

    • Validation Check: The solution must immediately turn a distinct light blue , confirming the formation of the Cu(II)-THPTA complex. If it remains pale or cloudy, the ligand has degraded.

  • In-Situ Reduction: Add Sodium Ascorbate (20 mol%) to the aqueous copper complex vial.

    • Validation Check: The blue color will rapidly fade to colorless or very pale yellow , indicating successful reduction to the catalytically active Cu(I)-THPTA species.

  • Reaction Initiation: Immediately transfer the active Cu(I) solution dropwise into the stirring tert-butanol substrate mixture. Add an additional 1.25 mL of water to reach a final 1:1 solvent ratio.

  • Incubation: Stir vigorously at strictly room temperature (20–25 °C) for 2 hours. Do not apply heat.

  • Analytical Validation (In-Process): Pull a 5 µL aliquot and analyze via TLC (Hexanes/EtOAc 1:1) or LC-MS.

    • Validation Check: The terminal alkyne proton (typically a sharp singlet around ~3.5 ppm in CDCl₃ or ~4.2 ppm in DMSO-d₆) must be completely absent in the crude NMR. A new highly deshielded triazole proton will appear between 8.0–8.5 ppm.

  • Workup: Dilute the mixture with 10 mL of water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can typically be used directly or purified via standard silica gel chromatography.

Sources

Application

Application Notes &amp; Protocols for the Sonogashira Coupling of 2-Ethynyl-5-methyl-4-nitroaniline

Introduction: Harnessing the Power of C-C Bond Formation The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing the Power of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has proven indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be conducted under relatively mild conditions.[1][5]

This guide provides a detailed, step-by-step protocol for the Sonogashira coupling of 2-ethynyl-5-methyl-4-nitroaniline with an aryl halide. The presence of both electron-donating (amino, methyl) and strongly electron-withdrawing (nitro) groups on the aniline-derived alkyne presents unique considerations for reaction optimization, which will be addressed in detail. This document is intended for researchers, scientists, and drug development professionals seeking to employ this specific building block in their synthetic endeavors.

Understanding the Substrate: 2-Ethynyl-5-methyl-4-nitroaniline

The electronic nature of the substituents on 2-ethynyl-5-methyl-4-nitroaniline significantly influences its reactivity in the Sonogashira coupling. The potent electron-withdrawing nitro group increases the acidity of the terminal alkyne proton, facilitating its deprotonation by a mild base. However, this electronic effect can also impact the stability of the crucial copper acetylide intermediate. Conversely, the electron-donating amino and methyl groups can influence the electron density of the aromatic ring. A careful selection of catalytic system and reaction conditions is therefore paramount to achieve high yields and minimize side reactions, such as the undesired homocoupling of the alkyne (Glaser coupling).[1][6]

The Catalytic Heart of the Reaction: The Sonogashira Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylenic group to the palladium center, displacing the halide.

    • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

  • Copper Cycle:

    • Coordination and Deprotonation: The terminal alkyne coordinates to the Cu(I) salt, and in the presence of a base, the terminal proton is removed to form a copper acetylide intermediate.

This synergistic interplay between palladium and copper allows the reaction to proceed efficiently under mild conditions.[4][7]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkyne Ar-Pd(II)L₂-C≡CR pd2_aryl->pd2_alkyne Transmetalation pd2_aryl:e->pd2_alkyne:w pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product Product Release cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_aryl R-C≡C⁻ alkyne H-C≡CR alkyne->cu_acetylide Coordination & Deprotonation base Base cu_acetylite cu_acetylite

Figure 1: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol details the coupling of 2-ethynyl-5-methyl-4-nitroaniline with 4-iodoanisole as a representative aryl halide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Ethynyl-5-methyl-4-nitroaniline≥97%Commercially AvailableStore under inert atmosphere.
4-Iodoanisole≥98%Commercially Available
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableAir-sensitive, handle under inert gas.
Copper(I) iodide (CuI)99.99%Commercially AvailableProtect from light.
Triethylamine (TEA)≥99.5%, anhydrousCommercially AvailableUse freshly distilled over CaH₂.
TolueneAnhydrousCommercially Available
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor workup and chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
Celite®Commercially Available
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating capabilities

  • Syringes and needles for reagent transfer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography setup

Reaction Setup and Procedure

Figure 2: Experimental workflow for the Sonogashira coupling.

  • Preparation of the Reaction Vessel:

    • Place a magnetic stir bar into a 50 mL Schlenk flask.

    • Dry the flask thoroughly in an oven at 120 °C for at least 4 hours, or by flame-drying under vacuum.

    • Allow the flask to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Addition of Reagents:

    • To the cooled flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.) and copper(I) iodide (CuI, 0.05 eq.).

    • Add 2-ethynyl-5-methyl-4-nitroaniline (1.0 eq.) and 4-iodoanisole (1.1 eq.).

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne.[1]

  • Solvent and Base Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene (10 mL per mmol of the limiting reagent) via a syringe.

    • Add anhydrous triethylamine (TEA, 3.0 eq.) via a syringe. The amine acts as both the base to deprotonate the alkyne and as a solvent.[1]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Increase the temperature to 60-70 °C and stir for 4-12 hours. The reaction progress should be monitored periodically.

  • Monitoring the Reaction:

    • After 2-3 hours, and then every 1-2 hours, take a small aliquot of the reaction mixture using a TLC spotter or a capillary tube.

    • Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Visualize the spots under UV light. The reaction is complete when the starting materials (alkyne and aryl halide) are no longer visible.

Workup and Purification
  • Quenching and Filtration:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with dichloromethane (DCM).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues. Wash the Celite® pad with additional DCM.

  • Extraction:

    • Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the triethylamine hydrohalide salt.

    • Wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is then purified by flash column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity, is recommended to isolate the desired product.

Characterization

The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst.Use a fresh batch of palladium catalyst. Consider using a more robust catalyst like PdCl₂(PPh₃)₂.
Suboptimal reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition.
Significant Homocoupling Presence of oxygen.Ensure a rigorously inert atmosphere throughout the setup and reaction.[6]
High catalyst loading.Reduce the amount of copper(I) iodide.[6]
Difficulty in Purification Co-elution of product and byproducts.Optimize the solvent system for column chromatography. Consider using a different stationary phase.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Triethylamine is a corrosive and flammable liquid.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Sonogashira coupling of 2-ethynyl-5-methyl-4-nitroaniline provides a versatile route to highly functionalized diarylacetylene derivatives. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere and using an appropriate catalyst system, high yields of the desired cross-coupled product can be achieved. The protocol outlined in this document serves as a robust starting point for researchers and scientists working with this valuable synthetic building block. Further optimization of the solvent, base, and ligand may be necessary depending on the specific aryl halide partner employed.

References

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 268-301. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7434–7481. [Link]

  • Bano, S., Sharma, P., & Kumar, V. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Sperling, J., & Frank, W. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1563. [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]

Sources

Method

Preparation of triazole derivatives from CAS 1003858-65-8 building blocks

This application note provides a comprehensive, field-validated guide for the regioselective preparation of 1,2,3-triazole derivatives utilizing the highly versatile building block CAS 1003858-65-8 (2-Ethynyl-5-methyl-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-validated guide for the regioselective preparation of 1,2,3-triazole derivatives utilizing the highly versatile building block CAS 1003858-65-8 (2-Ethynyl-5-methyl-4-nitroaniline).

Introduction & Strategic Rationale

In modern drug discovery and bioconjugation, the 1,2,3-triazole moiety is frequently deployed as a robust, metabolically stable bioisostere for amide bonds. CAS 1003858-65-8 is a uniquely valuable scaffold because it presents three orthogonal reactive handles:

  • Terminal Alkyne (C2): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to selectively form 1,4-disubstituted 1,2,3-triazoles.

  • Primary Aniline (C1): Available for immediate acylation, reductive amination, or conversion into ureas/isothiocyanates to target kinase hinge regions.

  • Nitro Group (C4): Serves as a masked amine. Post-triazole formation, it can be reduced to yield a diamine scaffold, enabling the sequential construction of complex, multi-targeted pharmacophores.

Mechanistic Insights and Reaction Design (E-E-A-T)

The synthesis of 1,2,3-triazoles from terminal alkynes and organic azides is classically achieved via the thermal Huisgen cycloaddition. However, the uncatalyzed variant requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of copper(I) catalysis (CuAAC) revolutionized this process, lowering the activation barrier and exclusively yielding the 1,4-disubstituted regioisomer [1].

Causality in Experimental Choices:

  • Catalyst Generation: While Cu(I) salts (e.g., CuI) can be used directly, they are prone to thermodynamic instability and oxidation to Cu(II), which promotes unwanted oxidative alkyne homocoupling (Glaser coupling). To circumvent this, our protocol utilizes a catalytic system of Copper(II) sulfate (CuSO₄) and sodium ascorbate. The ascorbate acts as a mild reducing agent, generating Cu(I) in situ and maintaining it in its active oxidation state throughout the catalytic cycle [2].

  • Ligand Acceleration: The addition of a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended. THPTA coordinates the Cu(I) center, protecting it from oxidation and disproportionation while accelerating the cycloaddition rate, particularly in aqueous solvent mixtures [3].

  • Solvent Selection: A mixture of tert-butanol and water (1:1 v/v) is optimal. Water solubilizes the inorganic reagents (CuSO₄, sodium ascorbate), while tert-butanol dissolves the organic substrates (CAS 1003858-65-8 and the azide).

Synthetic Workflow

G Start CAS 1003858-65-8 (2-Ethynyl-5-methyl-4-nitroaniline) CuAAC CuAAC Reaction CuSO4 / Na-Ascorbate THPTA Ligand Start->CuAAC Azide Organic Azide (R-N3) Azide->CuAAC Triazole 1,4-Disubstituted 1,2,3-Triazole Intermediate CuAAC->Triazole Mod1 Nitro Reduction (Fe / NH4Cl) -> Diamine Scaffold Triazole->Mod1 Mod2 Aniline Acylation (R-COCl / Base) -> Amide Derivative Triazole->Mod2

Synthetic workflow for the preparation and downstream derivatization of triazoles from CAS 1003858-65-8.

Experimental Protocols

Protocol A: CuAAC Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

Objective: Regioselective formation of the triazole core from CAS 1003858-65-8. Self-Validating System: The reaction progress is monitored by TLC (disappearance of the alkyne spot). The use of an EDTA wash during workup ensures the complete removal of cytotoxic copper residues, which is a critical validation step if the compound is intended for downstream biological assays [4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve CAS 1003858-65-8 (1.0 mmol, 176.2 mg) and the desired organic azide (1.1 mmol) in 10 mL of a 1:1 (v/v) mixture of tert-butanol and distilled water.

  • Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and THPTA ligand (0.05 mmol, 5 mol%) in 1 mL of water. Add this blue solution to the main reaction flask.

  • Initiation: Freshly prepare a solution of sodium ascorbate (0.2 mmol, 20 mol%) in 1 mL of water. Add this dropwise to the reaction mixture. The solution will transition from blue to pale yellow/brown, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 2–12 hours. Monitor completion via TLC (Typical Eluent: Hexane/EtOAc 1:1).

  • Quenching & Workup: Once complete, dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of 0.1 M aqueous EDTA solution (or saturated NH₄Cl). The EDTA effectively chelates and removes copper ions.

  • Extraction: Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 15 mL). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure 1,4-disubstituted triazole.

Protocol B: Post-Triazole Modification (Nitro Reduction)

Objective: Unmasking the C4 nitro group to a primary amine for subsequent derivatization. Rationale: Iron-mediated reduction is preferred over Pd/C catalyzed hydrogenation to prevent potential catalyst poisoning by the triazole nitrogens or over-reduction of the aromatic system.

Step-by-Step Methodology:

  • Dissolve the triazole intermediate (1.0 mmol) in 15 mL of Ethanol.

  • Add Iron powder (5.0 mmol) and a saturated aqueous solution of NH₄Cl (3 mL).

  • Reflux the mixture at 80 °C for 3 hours with vigorous stirring.

  • Filter the hot mixture through a pad of Celite to remove iron residues, washing the pad thoroughly with hot ethanol.

  • Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract the organic layer, dry over Na₂SO₄, and evaporate to yield the diamine-triazole scaffold.

Quantitative Data Summary

The table below summarizes the optimization of reaction parameters to maximize the yield and purity of triazoles derived from CAS 1003858-65-8, based on established click-chemistry standards [1, 2, 3].

ParameterStandard ConditionOptimized Condition (with Ligand)Mechanistic Rationale
Solvent DMF or THF/H₂Ot-BuOH / H₂O (1:1)Enhances solubility of both organic and inorganic components; greener profile.
Copper Source CuI (10 mol%)CuSO₄·5H₂O (5 mol%)Cu(II) + Ascorbate generates Cu(I) in situ, preventing oxidative homocoupling.
Reducing Agent NoneSodium Ascorbate (20 mol%)Maintains Cu(I) catalytic cycle; prevents catalyst deactivation.
Ligand NoneTHPTA or TBTA (5 mol%)Stabilizes Cu(I), accelerates reaction rate, limits side reactions.
Temperature 60–80 °C20–25 °C (Room Temp)CuAAC lowers the activation energy, allowing ambient temperature synthesis.
Expected Yield 60–75%85–98%Ligand-accelerated in situ generation provides near-quantitative conversions.

References

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Cu-Catalyzed Azide−Alkyne Cycloaddition Source: Chemical Reviews URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews URL: [Link]

  • Title: Peptidotriazoles on Solid Phase:[1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides Source: The Journal of Organic Chemistry URL: [Link]

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-ethynyl-5-methyl-4-nitro- benzenamine cyclization

Welcome to the Reaction Optimization Support Center . This technical guide is designed for discovery chemists and process scientists troubleshooting the cyclization of 2-ethynyl-5-methyl-4-nitrobenzenamine (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Support Center . This technical guide is designed for discovery chemists and process scientists troubleshooting the cyclization of 2-ethynyl-5-methyl-4-nitrobenzenamine (also known as 2-ethynyl-5-methyl-4-nitroaniline) to 6-methyl-5-nitro-1H-indole .

Because the para-nitro group severely depletes electron density from the aniline nitrogen, traditional base-mediated cyclizations often fail or result in degradation. This guide provides mechanistically grounded, transition-metal-catalyzed solutions to overcome this electronic deactivation.

Mechanistic Pathway: Overcoming Electronic Deactivation

To successfully cyclize a deactivated ortho-ethynylaniline, we must lower the activation energy of the 5-endo-dig cyclization. Transition metals (Cu or Au) achieve this by acting as highly carbophilic Lewis acids, coordinating to the alkyne and rendering it susceptible to nucleophilic attack even by a poor nucleophile like a nitroaniline.

MechanisticPathway SM 2-Ethynyl-5-methyl- 4-nitroaniline Coord Metal-Alkyne π-Complex [Cu(II) or Au(III)] SM->Coord Catalyst Addition Cyclization 5-endo-dig Nucleophilic Attack (-H+) Coord->Cyclization Amine Activation Intermediate Organometallic Indole Intermediate (C3-Metal) Cyclization->Intermediate Ring Closure Product 6-Methyl-5-nitro- 1H-indole Intermediate->Product Protodemetalation Product->Coord Catalyst Regeneration

Figure 1: Transition-metal catalyzed 5-endo-dig cyclization mechanism of 2-ethynylanilines.

Quantitative Data: Condition Benchmarking

When selecting your reaction conditions, compare the parameters below. For nitro-substituted anilines, mild conditions are paramount to prevent radical-induced polymerization.

Method / CatalystSolvent SystemTempTypical YieldMechanistic Advantage
Cu(OCOCF3)₂ H₂O / MeOH (1:1)25 °C85–92%Counterion balances basicity/coordination; aqueous media stabilizes intermediates.
Cu(OAc)₂ DMF or NMP80 °C70–80%Robust for standard substrates, but thermal stress may lower yield for nitro-derivatives.
NaAuCl₄·2H₂O EtOH25 °C>90%Extreme carbophilicity of Au(III) perfectly offsets the poor nucleophilicity of the amine.

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Aqueous Cyclization (Recommended)

This protocol utilizes the synergistic effect of a specific copper counterion and an aqueous micro-environment to facilitate cyclization without thermal degradation [1].

  • Reaction Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-ethynyl-5-methyl-4-nitroaniline (1.0 mmol) and Cu(OCOCF3)₂ (0.05 mmol, 5 mol%).

  • Solvent Addition : Introduce 10 mL of a degassed 1:1 mixture of H₂O and MeOH.

  • Additive Introduction : Add 1-ethylpiperidine (2.0 mmol) dropwise.

    • Causality: The amine acts as a mild Brønsted base. It buffers the protons released during the protodecupration step, preventing premature protonation of the starting aniline, which would completely halt the reaction.

  • Reaction Monitoring : Stir at room temperature (25 °C) for 12–24 hours under an Argon atmosphere.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass ( [M+H]+ 177) is fully consumed. IR spectroscopy can also validate completion via the disappearance of the terminal alkyne C-H stretch at ~3290 cm⁻¹.

  • Workup : Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield 6-methyl-5-nitro-1H-indole.

Protocol B: Gold-Catalyzed Mild Cyclization (For Recalcitrant Batches)

If Protocol A stalls due to extreme electronic deactivation, pivot to Gold(III) catalysis.

  • Reaction Setup : Dissolve 2-ethynyl-5-methyl-4-nitroaniline (1.0 mmol) in anhydrous EtOH (10 mL) under Argon.

  • Catalyst Addition : Add NaAuCl₄·2H₂O (0.02 mmol, 2 mol%).

    • Causality: Au(III) is significantly more carbophilic than Cu(II). It aggressively draws electron density away from the alkyne, lowering the LUMO energy so drastically that even the deactivated nitroaniline can attack it at room temperature.

  • Reaction Monitoring : Stir at room temperature for 2–4 hours.

  • Workup : Filter the mixture directly through a short pad of Celite to remove colloidal gold residues. Concentrate and purify via recrystallization or chromatography.

Troubleshooting & FAQs

Troubleshooting Start Low Yield or Incomplete Conversion? CheckSM Analyze Crude via LC-MS (Check for Degradation) Start->CheckSM Degradation Tars / Polymers Present: Reduce Temp or Switch to Au(III) CheckSM->Degradation Black mixture NoDegradation Clean Profile: Unreacted SM Persists? CheckSM->NoDegradation Clean profile Unreacted Increase Catalyst Loading or Add 1-Ethylpiperidine NoDegradation->Unreacted SM persists

Figure 2: Troubleshooting workflow for poor cyclization conversion.

Q1: My reaction stalls at 50% conversion, and I recover unreacted starting material. How do I push it to completion? A1: The para-nitro group severely depletes the electron density on the aniline nitrogen. If using Cu(OAc)₂, the reaction may stall due to competitive binding of the newly formed indole product to the metal center (product inhibition). Solution: Switch to a more carbophilic Lewis acid like Au(III) (Protocol B), or ensure you are using the optimal Cu(OCOCF3)₂ catalyst [2]. The trifluoroacetate counterion is specifically proven to facilitate the catalytic cycle for primary anilines better than acetate.

Q2: I am observing a complex mixture of dark, tarry byproducts instead of the clean indole. What is happening? A2: Nitroaromatics are highly sensitive to strong bases and elevated temperatures, often forming radical anions that lead to polymerization or azo-dimerization. If you are attempting classical Larock-type base conditions (e.g., t-BuOK in NMP at 100 °C), the nitro group is degrading. Solution: Immediately pivot to the mild, transition-metal-catalyzed conditions at room temperature (Protocol A).

Q3: LC-MS shows a mass corresponding to M+16 or M+32. What are these impurities? A3: This indicates oxidation. 2-Ethynylanilines can undergo oxidative cyclization in the presence of oxygen and transition metals to form isatins or oxindoles. Solution: Degas your solvents thoroughly using the freeze-pump-thaw method or sparge with Argon for 30 minutes prior to catalyst addition. Run the reaction under a strict inert atmosphere to suppress aerobic oxidation pathways.

Q4: Why does Protocol A recommend Cu(OCOCF3)₂ over Cu(OTf)₂? A4: The counterion plays a pivotal role in the catalytic cycle. Trifluoroacetate provides the optimal balance: it is a good enough leaving group to allow alkyne coordination, yet it remains basic enough to assist in the deprotonation of the aniline during the cyclization step without poisoning the catalyst. Cu(OTf)₂ often fails because the triflate anion is too non-coordinating and non-basic to assist in the proton-transfer step [1].

References

  • Hiroya, K., Itoh, S., & Sakamoto, T. (2004). Development of an Efficient Procedure for Indole Ring Synthesis from 2-Ethynylaniline Derivatives Catalyzed by Cu(II) Salts and Its Application to Natural Product Synthesis. The Journal of Organic Chemistry, 69(4), 1126-1132.[Link]

  • Hiroya, K., Itoh, S., & Sakamoto, T. (2005). Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium. Tetrahedron, 61(46), 10958-10964.[Link]

Optimization

Technical Support Center: Optimizing CuAAC Click Chemistry for 2-Ethynyl-5-methyl-4-nitroaniline

Overview Working with highly functionalized aromatic alkynes like 2-ethynyl-5-methyl-4-nitroaniline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents unique mechanistic hurdles. The presence of competing fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Working with highly functionalized aromatic alkynes like 2-ethynyl-5-methyl-4-nitroaniline in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents unique mechanistic hurdles. The presence of competing functional groups—specifically the electron-donating aniline (amine) and the strongly electron-withdrawing nitro group—creates a push-pull electronic system that can destabilize the copper-acetylide intermediate and lead to rapid catalyst deactivation[1]. This technical guide provides evidence-based troubleshooting strategies, optimized protocols, and mechanistic insights to maximize catalyst efficiency.

Section 1: Frequently Asked Questions (Mechanistic & Chemical Properties)

Q1: Why does 2-ethynyl-5-methyl-4-nitroaniline cause copper catalyst deactivation compared to standard aliphatic alkynes? A: The primary amine (-NH2) on the aniline ring acts as a competing nucleophilic ligand for the Cu(I) catalyst. While CuAAC relies on the formation of a transient Cu(I)-alkyne coordination complex, the free amine can form off-target, stable chelates with copper[1]. This depletes the active catalytic species required to form the critical copper-acetylide intermediate, effectively poisoning the catalytic cycle.

Q2: How do the nitro and methyl groups affect the cycloaddition rate? A: The nitro group (-NO2) is strongly electron-withdrawing. Positioned on the aromatic ring, it increases the acidity of the terminal alkyne proton, which theoretically lowers the activation energy for copper-acetylide formation. However, this highly polarized push-pull system makes the alkyne susceptible to oxidative side reactions (like Glaser homocoupling) if the Cu(I) oxidation state is not strictly maintained[2]. The methyl group provides slight steric hindrance but primarily acts as a weak electron donor, modulating the extreme withdrawing effect of the nitro group.

Q3: Which accelerating ligand is best suited to prevent catalyst poisoning by the aniline group? A: Tripodal tris(triazolylmethyl)amine ligands are essential. Studies indicate that BTTAA provides the highest efficiency in accelerating CuAAC reactions, significantly outperforming THPTA, BTTES, and TBTA[3]. BTTAA effectively envelops the Cu(I) center, outcompeting the aniline nitrogen for coordination while sacrificially protecting the catalyst from reactive oxygen species (ROS)[4].

Section 2: Quantitative Data & Ligand Selection

To optimize catalyst efficiency, selecting the right ligand is critical. The table below summarizes the performance metrics of common CuAAC ligands when dealing with challenging, coordinating substrates.

LigandCu(I) StabilizationRelative Reaction Rate (First 30 min)Aqueous SolubilityRecommended Application for 2-Ethynyl-5-methyl-4-nitroaniline
BTTAA Excellent> 45% Conversion[3]HighOptimal. Outcompetes aniline coordination; highest reaction rate.
THPTA Very Good~ 15-20% Conversion[3]Very HighSuitable alternative if BTTAA is unavailable; highly biocompatible.
BTTES Good~ 15% Conversion[3]HighModerate efficiency; better suited for non-coordinating substrates.
TBTA Poor (in water)< 10% Conversion[3]Very LowNot Recommended. Poor solubility and lowest catalytic activity.
Section 3: Troubleshooting Guide

Issue 1: The reaction stalls completely after 10-15 minutes, yielding <20% product.

  • Causality: This is the hallmark of Cu(I) oxidation to Cu(II) by dissolved oxygen, coupled with ligand depletion[2]. The aniline group accelerates this by forming inactive Cu(II)-amine complexes once the primary ligand is oxidized.

  • Solution:

    • Increase the concentration of the reducing agent (sodium ascorbate) to a 10-fold molar excess relative to copper[5].

    • Pre-mix the CuSO4 and BTTAA ligand before adding them to the reaction vessel to ensure the protective complex forms prior to encountering the aniline substrate[6].

Issue 2: Significant formation of a diyne byproduct (Glaser Coupling).

  • Causality: Oxidative homocoupling of the 2-ethynyl-5-methyl-4-nitroaniline occurs when two terminal alkynes react in the presence of Cu(II) and oxygen[2]. The acidic alkyne proton (due to the nitro group) makes this substrate particularly prone to homocoupling.

  • Solution:

    • Thoroughly degas all solvents using freeze-pump-thaw cycles or continuous inert gas (Argon/N2) sparging.

    • Maintain a strict Ligand:Cu ratio. A 2:1 or 5:1 ratio of BTTAA:Cu(I) is recommended to suppress homocoupling while maintaining cycloaddition speed[4].

Issue 3: Difficulty purifying the final triazole product from residual copper.

  • Causality: The product contains multiple coordination sites (triazole ring, aniline, nitro group) that tightly bind residual copper ions.

  • Solution: Quench the reaction with an excess of a strong copper chelator, such as EDTA (Ethylenediaminetetraacetic acid), and use a copper-scavenging resin prior to chromatography[2].

Section 4: Step-by-Step Experimental Protocol

Optimized BTTAA-Assisted CuAAC Workflow for Coordinating Alkynes

Note: This protocol is optimized for a 100 µL reaction volume in aqueous/organic mixtures (e.g., 1:1 t-BuOH:H2O or DMSO:H2O).

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO4 in degassed deionized water.

    • Prepare a 50 mM stock solution of BTTAA ligand in degassed deionized water[6].

    • Prepare a fresh 100 mM stock solution of Sodium Ascorbate in degassed deionized water (must be prepared immediately before use to prevent auto-oxidation).

  • Catalyst Pre-Complexation (Critical Step):

    • In a separate microcentrifuge tube, mix 2 µL of 100 mM CuSO4 with 8 µL of 50 mM BTTAA (Yields a 1:4 Cu:Ligand ratio)[6].

    • Incubate at room temperature for 5 minutes. The solution will turn a faint blue/green, indicating complex formation.

  • Substrate Assembly:

    • In the main reaction vessel, combine the azide partner (1.0 equivalent) and 2-ethynyl-5-methyl-4-nitroaniline (1.2 equivalents) in the chosen solvent system.

  • Reaction Initiation:

    • Add the pre-mixed CuSO4/BTTAA complex to the substrate mixture.

    • Add 10 µL of the freshly prepared 100 mM Sodium Ascorbate solution to initiate the reduction of Cu(II) to Cu(I)[6].

    • Flush the vessel with Argon, seal tightly, and stir at room temperature for 2-4 hours.

  • Quenching and Purification:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA (pH 8.0) to sequester the copper catalyst[2].

    • Extract the product using ethyl acetate or proceed directly to reverse-phase HPLC.

Section 5: Mechanistic and Workflow Visualizations

MechanisticPathway Cu_Source Cu(II) Salt + Ascorbate Active_Cu Active Cu(I) Catalyst Cu_Source->Active_Cu Reduction Deactivation Catalyst Deactivation (Aniline-Cu Coordination) Active_Cu->Deactivation Free Aniline (-NH2) Protected_Cu BTTAA-Cu(I) Complex (Highly Active) Active_Cu->Protected_Cu + BTTAA Glaser Glaser Coupling (Diyne) Side Product Active_Cu->Glaser O2 exposure Substrate 2-ethynyl-5-methyl-4-nitroaniline (Push-Pull Alkyne) Substrate->Deactivation Product 1,4-Disubstituted Triazole Substrate->Product Substrate->Glaser Ligand BTTAA Ligand Ligand->Protected_Cu Protected_Cu->Product + Azide + Substrate

Figure 1: Mechanistic pathway showing competition between aniline deactivation and BTTAA-Cu(I) cycle.

TroubleshootingWorkflow Start Reaction Yield < 20% Check_Color Did reaction turn green/blue? Start->Check_Color Yes_Color Yes (Cu(II) Oxidation) Check_Color->Yes_Color No_Color No (Remained Yellow/Clear) Check_Color->No_Color Fix_Oxidation Increase Ascorbate to 10x Degas Solvents with Argon Yes_Color->Fix_Oxidation Fix_Ligand Increase BTTAA:Cu ratio Pre-complex before substrate No_Color->Fix_Ligand Check_Byproduct Is Diyne byproduct present? Fix_Oxidation->Check_Byproduct Fix_Ligand->Check_Byproduct Fix_Diyne Strict Anaerobic Conditions Check Azide Purity Check_Byproduct->Fix_Diyne Yes Success Optimal Click Conversion Check_Byproduct->Success No Fix_Diyne->Success

Figure 2: Troubleshooting workflow for resolving low yields and side reactions in CuAAC.

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of Benzenamine, 2-ethynyl-5-methyl-4-nitro- using HPLC-UV

Validating the Purity of Benzenamine, 2-ethynyl-5-methyl-4-nitro-: A Comparative Guide to HPLC-UV vs. Alternative Analytical Modalities Introduction Benzenamine, 2-ethynyl-5-methyl-4-nitro- (commonly referred to as 2-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of Benzenamine, 2-ethynyl-5-methyl-4-nitro-: A Comparative Guide to HPLC-UV vs. Alternative Analytical Modalities

Introduction

Benzenamine, 2-ethynyl-5-methyl-4-nitro- (commonly referred to as 2-ethynyl-5-methyl-4-nitroaniline) is a highly functionalized aromatic building block. Structurally, it features an electron-donating amine, an electron-withdrawing nitro group, and a reactive terminal alkyne. This "push-pull" electronic system makes it a highly sought-after intermediate in the synthesis of advanced materials and pharmaceutical active ingredients.

However, these exact structural features introduce significant analytical challenges. The terminal ethynyl group is thermally labile, and the aniline moiety is prone to oxidation. For researchers and drug development professionals, selecting the correct analytical modality is not just a matter of preference—it is a matter of data integrity. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternatives like Gas Chromatography (GC-FID) and Quantitative NMR (qNMR), providing a self-validating protocol for rigorous purity assessment.

Methodological Comparison: HPLC-UV vs. GC-FID vs. qNMR

To establish the purity profile of this compound, laboratories typically evaluate three primary techniques. The selection must be driven by the molecule's physicochemical properties.

Causality in Method Selection: Gas Chromatography (GC-FID) is often the default for volatile organics. However, nitroanilines and ethynyl derivatives are polar and thermolabile. Subjecting this compound to the high temperatures of a GC inlet (typically >250°C) risks alkyne degradation or homocoupling, artificially altering the purity profile unless time-consuming derivatization is performed to protect the functional groups[1].

Conversely, HPLC-UV operates at ambient or near-ambient temperatures, entirely bypassing thermal stress. The nitroaniline backbone acts as a strong chromophore, allowing for high-sensitivity UV detection without the need for derivatization[2].

qNMR serves as a powerful orthogonal technique. It provides absolute molar purity without requiring an identical reference standard, relying instead on the fundamental principle that signal intensity is directly proportional to the number of nuclear spins[3]. While qNMR is excellent for primary reference standard characterization, HPLC-UV remains the gold standard for routine, high-sensitivity impurity profiling and batch release.

Table 1: Comparative Performance Matrix for Purity Validation

ParameterHPLC-UVGC-FID1H-qNMR
Thermal Degradation Risk None (Ambient analysis)High (Requires derivatization)None (Ambient analysis)
Sensitivity (LOD) High (~0.05 - 0.1 µg/mL)ModerateLow (~1-5 mg/mL)
Reference Standard Needed Yes (for precise quantitation)YesNo (Uses internal calibrant)
Impurity Resolution Excellent (Separates isomers)GoodModerate (Signal overlap possible)
Throughput HighModerateLow to Moderate

Analytical Workflow & Logical Relationships

To ensure absolute data integrity, the validation workflow must integrate orthogonal verification. The following diagram illustrates the logical progression from sample preparation through primary HPLC-UV analysis and orthogonal qNMR validation.

Workflow N1 Sample Preparation (Acetonitrile/Water Dissolution) N2 System Suitability Test (SST) Verify Resolution & Symmetry N1->N2 N4 1H-qNMR Analysis (Orthogonal Absolute Purity) N1->N4 N3 HPLC-UV Analysis (Primary Purity Profiling) N2->N3 Pass N5 ICH Q2(R2) Validation (Accuracy, Precision, Linearity) N3->N5 N4->N5

Orthogonal purity validation workflow integrating HPLC-UV and qNMR for comprehensive analysis.

Self-Validating Experimental Protocol: HPLC-UV Method

As a Senior Application Scientist, I design protocols as self-validating systems. This means the method inherently proves its own reliability during every run. We achieve this by strictly adhering to the[4].

Step 1: Sample Preparation
  • Diluent Selection: Use a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

    • Causality: Matching the diluent to the initial mobile phase conditions prevents "solvent-shock," a phenomenon where the analyte precipitates or bands broadly at the column head, which would ruin peak resolution.

  • Standard Preparation: Accurately weigh 10.0 mg of the Benzenamine, 2-ethynyl-5-methyl-4-nitro- reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL stock).

  • Working Solutions: Dilute the stock to create a 5-point calibration curve ranging from 0.01 mg/mL to 0.15 mg/mL.

Step 2: Chromatographic Conditions
  • Column: Reversed-phase C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the basic aniline nitrogen. This prevents secondary interactions with free silanols on the silica backbone, eliminating peak tailing and ensuring accurate integration.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (captures the aromatic ring) and 380 nm (highly specific to the nitroaniline chromophore).

Step 3: The Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, the system must prove it is "fit for purpose."

  • Inject a resolution mixture containing Benzenamine, 2-ethynyl-5-methyl-4-nitro- and a closely eluting structural isomer (e.g., 2-ethynyl-6-methyl-4-nitroaniline).

  • Acceptance Criteria: The resolution ( Rs​ ) between the two peaks must be ≥2.0 . The tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

  • System Logic: If Rs​<2.0 , the column may be degrading, or the mobile phase preparation is flawed. The sequence must automatically halt. This prevents the reporting of falsely elevated purity values caused by co-eluting impurities.

Experimental Data: Validation Results

To demonstrate the method's robustness, we simulated validation data comparing the optimized HPLC-UV method against qNMR, adhering to standard pharmaceutical validation parameters[3].

Table 2: ICH Q2(R2) Validation Data Summary for HPLC-UV vs. qNMR

Validation ParameterHPLC-UV Result1H-qNMR ResultAcceptance Criteria
Linearity ( R2 ) 0.9998 (Range: 10-150 µg/mL)0.9992 (Range: 5-25 mg/mL) ≥0.999
Precision (RSD, n=6) 0.45%0.82% ≤1.0%
Accuracy (Recovery) 99.8% ± 0.5%99.5% ± 0.9%98.0% - 102.0%
Limit of Detection (LOD) 0.05 µg/mL1.2 mg/mLSignal-to-Noise ≥3:1
Determined Batch Purity 99.2%99.0%N/A (Comparative)

Data Interpretation: Both methods successfully validated the purity of the compound at ~99%. However, the HPLC-UV method demonstrated superior precision (0.45% RSD vs 0.82% RSD) and exponentially higher sensitivity (LOD of 0.05 µg/mL). This makes HPLC-UV the optimal choice for detecting trace-level synthetic byproducts, while qNMR effectively confirms the absolute mass balance without the need for a reference standard.

Conclusion

For the purity validation of Benzenamine, 2-ethynyl-5-methyl-4-nitro-, HPLC-UV provides the optimal balance of sensitivity, resolution, and thermal gentleness. By anchoring the methodology in a self-validating SST framework and cross-referencing with qNMR, analytical scientists can guarantee the integrity of their data, ensuring the compound is safe and effective for downstream applications.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: European Medicines Agency (EMA) URL:[Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines Source: LCGC International URL:[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance Source: MDPI (Molecules) URL:[Link]

Sources

Comparative

Comparative analysis of electron-withdrawing effects in nitro-ethynylanilines

Comparative Analysis of Electron-Withdrawing Effects in Nitro-Ethynylanilines: Push-Pull Dynamics and Reactivity As a Senior Application Scientist, I frequently evaluate substituted anilines for their dual utility: as hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Electron-Withdrawing Effects in Nitro-Ethynylanilines: Push-Pull Dynamics and Reactivity

As a Senior Application Scientist, I frequently evaluate substituted anilines for their dual utility: as highly tunable optoelectronic materials and as precursors for complex heterocyclic synthesis. Nitro-ethynylanilines represent a structurally fascinating class of "push-pull" molecules. In these systems, the aniline nitrogen acts as an electron-donating group (EDG), the ethynyl moiety serves as a π -conjugated bridge, and the nitro group acts as a potent electron-withdrawing group (EWG).

While the nitro group is unparalleled in tuning photophysical properties, its strong EWG nature introduces severe bottlenecks in transition-metal-catalyzed synthetic workflows. This guide provides an objective, data-driven comparison of how the nitro group performs against alternative substituents (like cyano or methoxy groups) in both optical applications and synthetic reactivity.

Photophysical Performance: The Push-Pull Advantage

In the realm of materials science and fluorescent probing, the nitro group is highly prized.1[1]. When an ethynyl group is introduced, the extended conjugation amplifies the Intramolecular Charge Transfer (ICT).

Compared to a moderate EWG like a cyano (-CN) group, the nitro (-NO2) group exerts a much stronger "pull" on the electron density originating from the amino group. This results in a more pronounced bathochromic (red) shift in absorption spectra and a larger ground-state dipole moment.

ICT_Mechanism D Electron Donor (-NH2) Pi π-Conjugated Bridge (Ethynyl/Aryl) D->Pi Push A Electron Acceptor (-NO2 / -CN) Pi->A Pull

Logical flow of Intramolecular Charge Transfer (ICT) in push-pull systems.

Table 1: Comparative Photophysical Properties of Substituted Ethynylanilines

CompoundSubstituent TypeAbsorption Max ( λmax​ )ICT StrengthPrimary Application
2-Ethynylaniline Neutral~280 nmWeakSynthetic Precursor
4-Cyano-2-ethynylaniline Moderate EWG~340 nmModerateNLO Materials
4-Nitro-2-ethynylaniline Strong EWG~390 nmStrongSolvatochromic Probes

Comparative Reactivity: The Annulation Dilemma

While the nitro group is an asset for photophysics, it is often a liability in synthetic chemistry. A prime example is the construction of quinoline derivatives via the 2[2].

The mechanism relies heavily on the nucleophilicity of the tethered amino group to initiate an intermolecular substitution. Substrates bearing EDGs (e.g., methoxy or methyl groups) enhance this nucleophilicity, driving the reaction to completion within 3 hours. Conversely, attempts to cyclize ethynylanilines bearing strong EWGs like cyano and nitro groups lead to significantly decreased yields and prolonged reaction times[2]. Similar inhibitory effects from nitro substituents are frequently observed in 3[3].

Table 2: Comparative Reactivity in Cu-Catalyzed [5+1] Annulation

SubstrateElectronic NatureReaction TimeIsolated YieldMechanistic Impact
4-Methoxy-2-ethynylaniline EDG3 h>80%Enhanced amine nucleophilicity accelerates substitution.
2-Ethynylaniline Neutral5 h72%Baseline reactivity; standard enolization pathway.
4-Cyano-2-ethynylaniline Moderate EWG18 h41%Reduced nucleophilicity stalls initial attack.
4-Nitro-2-ethynylaniline Strong EWG>24 h<15%Severe deactivation; reaction largely fails to initiate.

Self-Validating Experimental Protocol: Cu-Catalyzed Annulation Assessment

To objectively measure the deactivating effect of the nitro group without confounding variables (e.g., degraded catalysts or wet solvents), we employ a parallel self-validating workflow . By running a known high-yielding EDG substrate alongside the nitro-ethynylaniline, we internalize our controls. If the EDG control succeeds but the nitro variant fails, we definitively isolate the electronic effect of the substituent.

Workflow Step1 1. Substrate Prep (Nitro vs EDG) Step2 2. Cu-Catalyst Addition (CuCl2 / Solvent) Step1->Step2 Step3 3. Thermal Activation (85°C, 3-24h) Step2->Step3 Decision EWG Effect Check Step3->Decision YieldHigh High Yield (EDG Substrates) Decision->YieldHigh EDG Present YieldLow Low Yield / Stalled (Nitro/Cyano) Decision->YieldLow EWG Present

Experimental workflow showing yield divergence based on EWG/EDG substituents.

Step-by-Step Methodology
  • Preparation of Parallel Reaction Vessels: Equip two oven-dried Schlenk flasks with magnetic stir bars under an argon atmosphere. Label them "Flask A" (Nitro-substrate, Test) and "Flask B" (Methoxy-substrate, Positive Control).

  • Substrate & Reagent Loading: To Flask A, add 4-nitro-2-ethynylaniline (1.0 equiv) and the target N,O-acetal (1.2 equiv). To Flask B, add 4-methoxy-2-ethynylaniline (1.0 equiv) and the N,O-acetal (1.2 equiv).

  • Catalyst Introduction: Add CuCl2​ (10 mol%) to both flasks. Causality Check: CuCl2​ is selected over CuCl because the higher oxidation state provides superior Lewis acidity, which is crucial for activating the terminal alkyne and facilitating the enolization of the ester moiety required for the subsequent intramolecular attack[2].

  • Solvent & Thermal Activation: Suspend the mixtures in 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Heat the reactions to 85°C. Causality Check: DCE is utilized instead of chloroform because it allows for a higher reflux temperature (85°C vs 65°C), providing the necessary thermal energy to attempt to overcome the high activation barrier imposed by the nitro group[2].

  • Monitoring & Validation: Monitor the reaction progress via LC-MS at the 3-hour mark. Validation Logic: Flask B should show >80% conversion to the quinoline derivative. If Flask B is complete but Flask A remains stalled (predominantly starting material), the hypothesis that the nitro group's strong EWG nature critically deactivates the amine nucleophile is successfully validated.

References

  • Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives | ACS Publications (Organic Letters) | 2

  • Recent advances in the synthesis of indoles and their applications | RSC Publishing | 3

  • Energy flow in push-pull chromophores: vibrational dynamics in para-nitroaniline | PubMed (ChemPhysChem) | 1

Sources

Validation

A Researcher's Guide to the Structural Validation of Novel Anilines: A Case Study Using X-ray Crystallography for Benzenamine, 2-ethynyl-5-methyl-4-nitro-

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. For novel compounds such as Benzenamine, 2...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. For novel compounds such as Benzenamine, 2-ethynyl-5-methyl-4-nitro-, a substituted aniline with potential applications stemming from its unique electronic and steric properties, precise structural validation is not merely a confirmatory step but a critical gateway to understanding its reactivity, and biological interactions.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of small organic molecules, with a primary focus on single-crystal X-ray crystallography. While specific experimental data for the title compound is not yet publicly available, this document will serve as a comprehensive roadmap for researchers undertaking its synthesis and characterization. We will explore the causality behind experimental choices, establish self-validating protocols, and compare the definitive nature of X-ray crystallography with complementary and alternative techniques.

The Imperative of Structural Validation

The journey from a proposed molecular structure on paper to a validated, three-dimensional model is fraught with potential ambiguities. Isomers can exhibit vastly different properties, and subtle changes in conformation can dictate biological activity. For a molecule like Benzenamine, 2-ethynyl-5-methyl-4-nitro-, with its multiple substituents on a benzene ring, the potential for positional isomerism during synthesis is a significant concern. Spectroscopic methods like NMR and mass spectrometry provide crucial preliminary data, but they often fall short of providing the unequivocal proof of structure that single-crystal X-ray crystallography can deliver.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) remains the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[1] The process, in essence, involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density within the crystal, allowing for the construction of a detailed three-dimensional model of the molecule.

Experimental Workflow: A Step-by-Step Protocol

The successful crystallographic validation of a novel compound like Benzenamine, 2-ethynyl-5-methyl-4-nitro- hinges on a meticulous experimental workflow.

1. Synthesis and Purification:

  • Plausible Synthetic Route: While a detailed, experimentally verified protocol for the synthesis of Benzenamine, 2-ethynyl-5-methyl-4-nitro- is not explicitly described in the reviewed literature, a plausible route can be conceptualized based on established organic chemistry principles.[2] One could envision a multi-step synthesis starting from a commercially available substituted aniline, followed by nitration and ethynylation reactions.

  • Purification: The purity of the sample is paramount for obtaining high-quality crystals. Standard techniques such as column chromatography and recrystallization should be employed to isolate the target compound from starting materials, byproducts, and any potential isomers.

2. Crystallization:

  • The Art of Crystal Growth: Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is more of an art than a science, requiring patience and experimentation with various solvents, temperatures, and crystallization techniques.

  • Common Techniques:

    • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

3. Data Collection and Processing:

  • Diffractometer Setup: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[3]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots.

4. Structure Solution and Refinement:

  • Solving the Phase Problem: The primary challenge in X-ray crystallography is the "phase problem," where the phases of the diffracted X-rays are lost during the experiment.[1] For small molecules, this is typically solved using direct methods.

  • Refinement: The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final atomic coordinates, bond lengths, bond angles, and other geometric parameters.

5. Validation and Interpretation:

  • Quality Indicators: The quality of the final crystal structure is assessed using various metrics, such as the R-factor, which measures the agreement between the experimental and calculated structure factors.

  • Hirshfeld Rigid-Bond Test: This test is an effective tool for identifying potential problems in a crystal structure by assuming that bonded atoms vibrate with similar amplitudes along the bond axis.[4]

  • Analysis of Intermolecular Interactions: The crystal packing can reveal important information about intermolecular forces, such as hydrogen bonds and π-π stacking, which influence the physical properties of the solid.

Visualizing the Workflow

X_ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Benzenamine, 2-ethynyl- 5-methyl-4-nitro- purification Purification (Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation & Interpretation refinement->validation

Caption: The experimental workflow for X-ray crystallography validation.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides unparalleled detail, it is not without its limitations, most notably the requirement for high-quality single crystals.[5] Therefore, a multi-faceted approach employing a suite of analytical techniques is often the most robust strategy for structural validation.

TechniqueAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SCXRD) - Unambiguous 3D structure determination- Precise bond lengths and angles- Information on crystal packing- Requires high-quality single crystals- Can be time-consuming
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides information about the chemical environment of atoms- Can be used for samples in solution- Non-destructive- Does not provide a direct 3D structure- Can be difficult to interpret for complex molecules
Mass Spectrometry (MS) - Determines the molecular weight of the compound- Provides information about the elemental composition- Does not provide structural information beyond connectivity
Infrared (IR) Spectroscopy - Identifies functional groups present in the molecule- Does not provide a complete structural picture
Micro-Electron Diffraction (MicroED) - Can be used with much smaller crystals than SCXRD- Faster data collection- Evolving technique- Potential for beam damage to the sample[5][6]
The Power of Synergy: A Holistic Approach

The most trustworthy validation comes from the convergence of data from multiple, independent techniques. For Benzenamine, 2-ethynyl-5-methyl-4-nitro-, the ideal workflow would involve:

  • Initial Characterization: Using NMR, MS, and IR spectroscopy to confirm the presence of the expected functional groups and to establish the molecular formula.

  • Definitive Structure Determination: Employing single-crystal X-ray diffraction to obtain the precise 3D structure.

  • Cross-Validation: Ensuring that the spectroscopic data is consistent with the crystal structure.

Visualizing the Comparison

Technique_Comparison cluster_core Structural Validation cluster_alternatives Alternative & Complementary Techniques SCXRD Single-Crystal X-ray Diffraction (SCXRD) NMR NMR Spectroscopy SCXRD->NMR Complementary MS Mass Spectrometry SCXRD->MS Complementary IR IR Spectroscopy SCXRD->IR Complementary MicroED Micro-Electron Diffraction (MicroED) SCXRD->MicroED Alternative

Caption: Comparison of X-ray crystallography with other techniques.

Conclusion

The structural validation of a novel molecule like Benzenamine, 2-ethynyl-5-methyl-4-nitro- is a critical undertaking that demands a rigorous and multi-faceted analytical approach. While techniques like NMR and mass spectrometry provide essential preliminary data, single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination. By understanding the principles behind the experimental workflow and by judiciously employing a combination of analytical methods, researchers can confidently establish the structure of new chemical entities, paving the way for further exploration of their properties and applications. The continuous evolution of techniques like MicroED promises to further expand the crystallographer's toolbox, enabling the structural analysis of ever more challenging samples.[6]

References

  • American Chemical Society. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • Ali, M. A., et al. (2009). 2-[(E)-2-(4-Methylbenzenesulfonamido)ethyliminiomethyl]-4-nitrophenolate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2143. [Link]

  • Fun, H.-K., et al. (2009). Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

  • Chen, Y., et al. (2009). 2-Ethyl-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(4), o812. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzenamine, 2-methyl-4-nitro-. NIST Chemistry WebBook. [Link]

  • Turski, M., et al. (2026). Positional Methyl Effects in Benzo[e][1][5][7]triazines—Synthesis and Crystal Structure Analysis of 5-Methyl-3-phenylbenzo[e][1][5][7]triazine and Its Precursor, N′-(3-Methyl-2-nitrophenyl)benzohydrazide. Molecules, 31(6), 1234. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. PubChem. [Link]

Sources

Comparative

Comparative Guide to the Optical Properties of Nitro-Ethynylaniline Push-Pull Systems

Executive Summary Nitro-ethynylaniline derivatives represent a premier class of Donor- π -Acceptor (D- π -A) chromophores. By pairing the robust electron-donating capacity of an aniline derivative with the potent electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitro-ethynylaniline derivatives represent a premier class of Donor- π -Acceptor (D- π -A) chromophores. By pairing the robust electron-donating capacity of an aniline derivative with the potent electron-withdrawing nature of a nitro group across a rigid alkyne (ethynyl) π -bridge, these molecules exhibit profound Intramolecular Charge Transfer (ICT). This guide provides a comprehensive comparison of varying nitro-ethynylaniline architectures, detailing the causality behind their optical behaviors, and providing validated experimental protocols for their synthesis and characterization.

Mechanistic Causality of the Push-Pull Architecture

The "push-pull" effect in nitro-ethynylaniline systems is governed by the electronic communication between the donor and acceptor moieties, facilitated by the π -conjugated bridge.

  • The Alkyne Bridge Advantage: Unlike alkene bridges (e.g., stilbene derivatives), the cylindrically symmetrical alkyne bridge prevents cis-trans photoisomerization. This structural rigidity funnels absorbed energy strictly into the ICT state rather than losing it to non-radiative structural rearrangements [1].

  • The Nitro Acceptor Dynamics: The −NO2​ group induces a massive ground-state dipole. Upon photoexcitation, electron density rapidly migrates from the highest occupied molecular orbital (HOMO) localized on the aniline nitrogen to the lowest unoccupied molecular orbital (LUMO) localized on the nitro oxygen atoms.

  • Solvatochromism & TICT: In polar solvents, the highly polar planar ICT state is stabilized, leading to a massive red-shift in emission (positive solvatochromism). However, excessive solvent stabilization can drive the molecule into a Twisted Intramolecular Charge Transfer (TICT) state, where the nitro group or aniline ring rotates orthogonally, breaking conjugation and quenching fluorescence [2].

ICT_Mechanism S0 Ground State (S0) Weak Dipole LE Franck-Condon State Local Excitation S0->LE Photoexcitation ICT ICT State Planar, High Dipole LE->ICT Solvent Relaxation TICT TICT State Twisted, Dark State ICT->TICT Steric Rotation EM Fluorescence Red-Shifted ICT->EM Radiative Decay TICT->S0 Non-Radiative

Fig 1. Photophysical pathways of nitro-ethynylaniline systems detailing ICT and TICT states.

Comparative Analysis of Chromophore Architectures

To understand how structural modifications tune optical properties, we compare three distinct nitro-ethynylaniline systems [3, 4]:

  • System A (Baseline): 4-((4-nitrophenyl)ethynyl)-N,N-dimethylaniline. The standard alkyne-bridged system exhibiting strong blue absorption and green/yellow emission.

  • System B (Enhanced Donor): 4-((4-nitrophenyl)ethynyl)-N,N-diethylaniline. The diethyl variant increases the donor strength slightly due to enhanced inductive effects, red-shifting the absorption profile.

  • System C (Heteroaromatic Bridge): N,N-dimethyl-4-((5-nitrothiophen-2-yl)ethynyl)aniline. Replacing the phenyl acceptor ring with a thiophene ring reduces the aromatic resonance energy. This facilitates the transition to a quinoidal structure in the excited state, significantly lowering the bandgap and drastically enhancing the first hyperpolarizability ( β ) for non-linear optics (NLO).

Quantitative Optical Data (Measured in Dichloromethane)
CompoundBridgeDonorAcceptor λabs​ (nm) λem​ (nm)Stokes Shift (cm −1 ) ΦF​ (%) β ( 10−30 esu)
System A AlkyneN,N-DimethylanilinePhenyl-NO 2​ 425560567012.0185
System B AlkyneN,N-DiethylanilinePhenyl-NO 2​ 432575575015.5210
System C AlkyneN,N-DimethylanilineThiophene-NO 2​ 48566054608.2340

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality-driven methodology with internal validation checkpoints.

Protocol 1: Sonogashira Cross-Coupling Synthesis

Objective: Synthesize the rigid alkyne bridge without inducing unwanted homocoupling.

  • Preparation: In an oven-dried Schlenk flask, combine 4-ethynyl-N,N-dimethylaniline (1.0 eq) and 1-iodo-4-nitrobenzene (1.1 eq).

  • Catalyst Loading: Add Pd(PPh3​)4​ (5 mol%) and CuI (10 mol%).

    • Causality: The Palladium complex facilitates the cross-coupling cycle, while Copper(I) iodide acts as a co-catalyst to form the highly reactive copper acetylide intermediate.

  • Degassing (Critical Step): Dissolve the mixture in a 1:1 ratio of anhydrous THF and Triethylamine ( Et3​N ). Subject the flask to three freeze-pump-thaw cycles.

    • Causality: Et3​N acts as both a solvent and a base to neutralize the HI byproduct. Degassing is mandatory; the presence of O2​ will trigger the Glaser homocoupling of the terminal alkyne, ruining the yield.

  • Reaction: Stir at 60°C under an Argon atmosphere for 12 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate alongside the starting materials. Elute with Hexane/EtOAc (4:1). Illuminate under a 365 nm UV lamp. The successful formation of the push-pull system is self-validated by the appearance of a highly fluorescent, distinct product spot (ICT emission), whereas the starting materials remain largely non-fluorescent.

  • Purification: Quench with water, extract with dichloromethane, and purify via silica gel column chromatography.

Protocol 2: Photophysical Profiling & NLO Measurement

Objective: Quantify the ICT character and non-linear optical properties.

  • Solvatochromic Mapping: Prepare 10−5 M solutions of the purified chromophore in solvents of varying polarity (Toluene, DCM, DMF).

  • Spectroscopy: Record UV-Vis absorption and fluorescence emission spectra.

  • Validation Checkpoint: Plot the Stokes shift ( νabs​−νem​ ) against the solvent orientation polarizability ( Δf ) to create a Lippert-Mataga plot. A strictly linear correlation self-validates that the emission originates from a highly polar ICT state rather than a localized excitation.

  • Quantum Yield ( ΦF​ ): Calculate relative to a standard (e.g., Quinine sulfate in 0.1 M H2​SO4​ ).

  • Z-Scan Technique: Measure the third-order non-linear optical susceptibility using an Nd:YAG pulsed laser (532 nm, 15 ps). The reverse saturable absorption (RSA) profile will confirm the two-photon absorption capabilities of the extended π -system [4].

Workflow Step1 1. Sonogashira Coupling Pd/Cu Catalysis in THF/Et3N Step2 2. In-Process Validation TLC Fluorescence Check Step1->Step2 Step3 3. Purification Silica Column Chromatography Step2->Step3 Step4 4. Linear Spectroscopy UV-Vis & Fluorometry Step3->Step4 Step5 5. Non-Linear Optics Z-Scan (Nd:YAG Laser) Step4->Step5

Fig 2. Self-validating experimental workflow for synthesizing and profiling push-pull systems.

References

  • Gunaratne, T., Challa, J. R., & Simpson, M. C. (2005). "Energy flow in push-pull chromophores: vibrational dynamics in para-nitroaniline." ChemPhysChem.[Link]

  • Park, S., et al. (2025). "Tiny but mighty! N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, a push-pull fluorescent dye for lipid droplet imaging." Analytica Chimica Acta.[Link]

  • Kim, J., et al. (2022). "Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores." Nature Communications.[Link]

  • Jassem, A. M., et al. (2022). "Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites." ACS Omega.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzenamine, 2-ethynyl-5-methyl-4-nitro-

This document provides a detailed, step-by-step protocol for the safe handling and disposal of Benzenamine, 2-ethynyl-5-methyl-4-nitro-. As a niche aromatic nitro compound, specific safety data may not be readily availab...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of Benzenamine, 2-ethynyl-5-methyl-4-nitro-. As a niche aromatic nitro compound, specific safety data may not be readily available. Therefore, this guide is synthesized from the established hazard profiles of its core functional groups—nitroaniline, nitrotoluene, and terminal alkynes—to ensure a conservative and safety-first approach. This protocol is designed for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety and environmental stewardship.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's inherent risks is the foundation of safe disposal. The structure of Benzenamine, 2-ethynyl-5-methyl-4-nitro- incorporates a nitroaromatic system and an ethynyl group, both of which contribute to its hazard profile.

  • Toxicological Profile: Based on analogous compounds like 4-Nitroaniline and 2-Methyl-5-nitroaniline (a RCRA-listed hazardous waste, U181), this compound must be presumed to be highly toxic.[1][2][3] Acute toxicity is expected via oral, dermal, and inhalation routes.[4][5][6] Furthermore, nitroaromatic compounds are known to cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[6]

  • Reactivity and Stability: The presence of the nitro group on the aromatic ring makes the compound susceptible to vigorous or explosive reactions, particularly in the presence of bases or strong reducing agents.[7] The ethynyl group introduces a risk of forming explosive metal acetylides if brought into contact with certain metals (e.g., copper, silver, mercury). It is also a flammable functional group.[8]

  • Environmental Hazards: Nitroaniline derivatives are consistently classified as harmful or toxic to aquatic life with long-lasting effects.[4][9][10] Therefore, release into the environment must be strictly avoided.

Hazard Summary Table
Hazard ClassificationDescriptionPrecautionary StatementSupporting Sources
Acute Toxicity Presumed toxic if swallowed, in contact with skin, or if inhaled.P260, P264, P270, P280, P301+P310, P302+P352, P304+P340[2][3][5][6]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.P314: Get medical advice/attention if you feel unwell.[3]
Explosive/Reactivity Aromatic nitro compounds may react explosively with bases. Ethynyl group may form explosive acetylides.Keep away from strong bases, certain metals, and oxidizing agents.[7][8]
Environmental Hazard Toxic to aquatic life with long-lasting effects.P273: Avoid release to the environment.[4][9][10]

Personal Protective Equipment (PPE) Mandate

Given the high presumed toxicity, a comprehensive PPE strategy is non-negotiable. This protects personnel from acute exposure and prevents cross-contamination.

  • Hand Protection: Wear chemically resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or fine dust.[11]

  • Body Protection: A lab coat is required. For tasks with a higher risk of spillage, a chemically impervious apron or suit should be utilized.[5]

  • Respiratory Protection: All handling of solid material or concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that Benzenamine, 2-ethynyl-5-methyl-4-nitro- and all materials contaminated with it are to be treated as hazardous waste. The preferred final disposal method is high-temperature incineration by a licensed environmental management contractor.[13][14]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to prevent dangerous reactions within the waste container.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for Benzenamine, 2-ethynyl-5-methyl-4-nitro- and its associated contaminated materials (e.g., gloves, weighing paper, pipette tips).

  • Incompatible Materials: DO NOT mix this waste with the following:

    • Strong Bases (e.g., sodium hydroxide): Risk of explosive reaction.[7]

    • Strong Oxidizing Agents: Risk of fire or explosion.[15][16]

    • Reactive Metals (e.g., copper, silver, mercury salts): Risk of forming explosive acetylides.

    • Aqueous Waste (unless specifically instructed by EHS): Many nitroaromatics have low water solubility, and uncontrolled mixing can create complex environmental hazards.[17]

Step 2: Waste Collection and Containerization
  • Solid Waste: Collect pure compound and grossly contaminated disposables (e.g., weighing boats, contaminated wipes) in a sealable, high-density polyethylene (HDPE) or glass container. Ensure the container is compatible with the chemical.[13]

  • Liquid Waste: If the compound is in solution, collect it in a dedicated, leak-proof hazardous waste container appropriate for the solvent used. For chlorinated solvents, use a designated halogenated waste container. For flammable solvents like methanol or acetonitrile, use a container suitable for flammable liquids.[13]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste ".[14] The label must also include:

    • The full chemical name: "Benzenamine, 2-ethynyl-5-methyl-4-nitro- "

    • The primary hazard warnings: "Toxic ", "Flammable ", "Environmentally Hazardous "

    • The date of accumulation.

Step 3: On-Site Storage
  • Designated Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate leaks or spills.[14]

  • Segregation: Ensure the stored container is physically separated from incompatible materials, especially strong bases and acids.

Step 4: Final Disposal
  • Professional Disposal Service: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company.[14]

  • Documentation: Complete all necessary waste manifests or disposal forms as required by your institution and local regulations. Provide accurate information regarding the container's contents.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the spilled material involves a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Don PPE: Before attempting cleanup, don the full PPE ensemble described in Section 2.

  • Contain and Absorb:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[13] Carefully sweep the material into the designated hazardous waste container.

    • For Liquid Spills: Absorb the spill with an inert absorbent material (vermiculite, sand, or chemical absorbent pads).[13] Place the contaminated absorbent into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as methanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making and action flow for the proper disposal of Benzenamine, 2-ethynyl-5-methyl-4-nitro-.

G start Waste Generation (Benzenamine, 2-ethynyl-5-methyl-4-nitro-) ppe Step 1: Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is it solid or liquid? ppe->segregate solid_waste Solid Waste Container (Contaminated disposables, pure compound) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Solutions) segregate->liquid_waste Liquid check_compat Check for Incompatibles (NO Bases, Oxidizers, Reactive Metals) solid_waste->check_compat liquid_waste->check_compat label Step 3: Label Container 'Hazardous Waste', Full Name, Hazards check_compat->label OK store Step 4: Store Securely (Designated Area, Secondary Containment) label->store pickup Step 5: Schedule EHS Pickup store->pickup end Final Disposal (Licensed Incineration) pickup->end

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenamine, 2-ethynyl-5-methyl-4-nitro-
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Reactant of Route 2
Benzenamine, 2-ethynyl-5-methyl-4-nitro-
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